5,7-dihydroxy-4-propyl-2H-chromen-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,7-dihydroxy-4-propylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-2-3-7-4-11(15)16-10-6-8(13)5-9(14)12(7)10/h4-6,13-14H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPADVKOPBBPJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=CC(=CC(=C12)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30419808 | |
| Record name | 5,7-dihydroxy-4-propyl-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30419808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66346-59-6 | |
| Record name | 5,7-Dihydroxy-4-propyl-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66346-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-dihydroxy-4-propyl-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30419808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 5,7-dihydroxy-4-propyl-2H-chromen-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 5,7-dihydroxy-4-propyl-2H-chromen-2-one, a coumarin derivative of interest for its potential pharmacological activities. This document details the synthetic protocol, presents key quantitative data, and illustrates a relevant biological pathway to provide a comprehensive resource for researchers in medicinal chemistry and drug development.
Core Synthesis: Pechmann Condensation
The primary route for the synthesis of this compound is the Pechmann condensation. This well-established reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester. In this specific synthesis, phloroglucinol serves as the phenol component, providing the 5,7-dihydroxy substitution pattern on the resulting coumarin ring. The 4-propyl substituent is introduced through the use of ethyl butyroacetate as the β-ketoester.[1][2]
The general reaction scheme is as follows:
Various acid catalysts can be employed for this reaction, with sulfuric acid being a common choice.[1][2] The reaction is typically carried out under heating.
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of this compound via Pechmann condensation, based on established procedures for similar coumarin derivatives.
Materials:
-
Phloroglucinol
-
Ethyl butyroacetate
-
Concentrated Sulfuric Acid (or other suitable acid catalyst)
-
Ethanol
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Stirring apparatus
-
Beakers
-
Buchner funnel and filter paper
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of phloroglucinol and ethyl butyroacetate.
-
Catalyst Addition: Slowly and with caution, add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.
-
Reaction: Heat the mixture with stirring. The reaction temperature and time will depend on the specific catalyst used, but a temperature of around 100-110°C is often employed for several hours.[1] Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker of ice-cold water to precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any remaining acid and other water-soluble impurities.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the final this compound.
-
Drying: Dry the purified product under vacuum.
Data Presentation
The following tables summarize the key quantitative data for this compound.
| Physical and Chemical Properties | |
| Molecular Formula | C₁₂H₁₂O₄ |
| Molecular Weight | 220.22 g/mol |
| Appearance | Solid |
| Melting Point | Not explicitly found in search results |
| Yield | Not explicitly found in search results |
| Spectroscopic Data | |
| ¹H NMR | Not explicitly found in search results |
| ¹³C NMR | Not explicitly found in search results |
| IR (Infrared) | Not explicitly found in search results |
| MS (Mass Spectrometry) | Not explicitly found in search results |
Note: Specific quantitative data such as melting point, yield, and detailed spectroscopic analysis for this compound were not available in the public search results. Access to the full text of specialized chemical literature would be required to populate these fields.
Visualizations
Synthesis Pathway
The synthesis of this compound via the Pechmann condensation can be visualized as a straightforward, one-pot reaction.
Caption: Pechmann condensation for the synthesis of the target coumarin.
Potential Antitumor Signaling Pathway
Coumarin derivatives have been reported to exhibit antitumor activity through various mechanisms, including the induction of apoptosis. One of the key pathways involved is the PI3K/Akt/mTOR signaling pathway.[3] Inhibition of this pathway can lead to decreased cell proliferation and survival.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by coumarin derivatives.
References
A Comprehensive Technical Guide on the Chemical and Biological Properties of 5,7-dihydroxy-4-propyl-2H-chromen-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the chemical and biological properties of 5,7-dihydroxy-4-propyl-2H-chromen-2-one, a coumarin derivative of significant interest in medicinal chemistry. This document consolidates available data on its physicochemical characteristics, synthesis, spectral properties, and biological activities, including its potential as an antimicrobial and antitumor agent. Detailed experimental methodologies and a proposed mechanism of action are also presented to support further research and development efforts.
Chemical and Physical Properties
This compound, also known as 5,7-Dihydroxy-4-Propylcoumarin, is a member of the coumarin family, a class of benzopyranones widely found in nature.[1] Its core structure, featuring a fused benzene and α-pyrone ring, is substituted with two hydroxyl groups and a propyl group, which contribute to its distinct chemical and biological properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Synonyms | 5,7-Dihydroxy-4-Propylcoumarin | [2] |
| CAS Number | 66346-59-6 | [2][3] |
| Molecular Formula | C₁₂H₁₂O₄ | [2][3] |
| Molecular Weight | 220.22 g/mol | [2][3] |
| Topological Polar Surface Area (TPSA) | 70.67 Ų | [2] |
| LogP (Octanol/Water Partition Coefficient) | 2.1567 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Rotatable Bonds | 2 | [2] |
Synthesis and Characterization
General Synthetic Approach: Pechmann Condensation
The Pechmann condensation typically involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst. For the synthesis of this compound, phloroglucinol (benzene-1,3,5-triol) would serve as the phenolic precursor, and an appropriate β-keto ester, such as ethyl 2-propylacetoacetate, would be required.
Experimental Protocol for Characterization
The structural elucidation of the synthesized compound and its derivatives relies on a combination of spectroscopic techniques.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for determining the chemical structure, including the position and number of protons and carbons. For coumarin derivatives, characteristic shifts are expected for the aromatic protons, the vinylic proton at C3, and the protons of the propyl group.[5][6]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands would include those for the hydroxyl (-OH) groups, the lactone carbonyl (C=O) group, and the aromatic C=C bonds.[5]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of the compound.[5]
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Derivatives of this compound have been found to absorb light around 322 and 410 nm.[4] The extent of conjugation in the molecule significantly influences the absorption wavelength.[7]
Biological Activity
Derivatives of this compound have demonstrated promising biological activities, particularly as antimicrobial and antitumor agents.[4]
Antimicrobial Activity
Several novel fluorescent derivatives of this compound have been synthesized and evaluated for their antimicrobial properties against various Gram-positive and Gram-negative bacteria, as well as fungi.[4] Many of these compounds exhibited potent antimicrobial activities, in some cases exceeding that of reference drugs.[4]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth.
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in the broth medium in a microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions for the test microorganism.
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Antitumor and Cytotoxic Activity
The cytotoxic effects of this compound derivatives have been assessed against several human cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer).[4] Some derivatives have shown significant cytotoxic activity against these cell lines.[4] For instance, a derivative of this compound displayed efficacy against MCF-7 cells with an IC₅₀ value of 0.86 µg/mL.[4]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.
Mechanism of Action: Inhibition of DNA Gyrase B
Docking studies have provided insights into the potential mechanism of antimicrobial action for derivatives of this compound.[4] These studies suggest that the compounds may bind to the ATP binding pocket of the DNA gyrase B enzyme.[4] DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. This mechanism of action is shared with known antibiotics like clorobiocin and novobiocin.[4]
Conclusion
This compound and its derivatives represent a promising class of compounds with significant potential in drug discovery. Their demonstrated antimicrobial and antitumor activities, coupled with a plausible mechanism of action involving the inhibition of DNA gyrase B, warrant further investigation. This technical guide provides a solid foundation of the current knowledge on this compound, offering valuable information for researchers aiming to design and synthesize novel coumarin-based therapeutic agents. Future studies should focus on optimizing the structure to enhance biological activity and selectivity, as well as conducting in vivo studies to validate its therapeutic potential.
References
An In-depth Technical Guide on the Biological Activity of 5,7-dihydroxy-4-propyl-2H-chromen-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of the coumarin derivative, 5,7-dihydroxy-4-propyl-2H-chromen-2-one, and its related compounds. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the principal signaling pathways involved in its mechanism of action.
Introduction
This compound, a member of the coumarin family, has garnered significant interest in the scientific community due to its diverse pharmacological properties. Coumarins, a class of benzopyrone compounds, are widely distributed in nature and are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. This guide focuses specifically on the 5,7-dihydroxy-4-propyl substituted variant, exploring its potential as a therapeutic agent.
Quantitative Biological Activity Data
The biological activities of this compound and its derivatives have been evaluated against various cell lines and microbial strains. The following tables summarize the available quantitative data, including 50% inhibitory concentration (IC50) values for anticancer activity and minimum inhibitory concentration (MIC) values for antimicrobial activity.
Table 1: Anticancer Activity of this compound Derivatives
| Compound Derivative | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Bromo-substituted derivative at the para position of a phenyl ring | MCF-7 (Breast adenocarcinoma) | 0.86 | [1][2] |
Table 2: Antimicrobial Activity of this compound Derivatives
Specific MIC values for the parent compound this compound were not available in the reviewed literature. The data below pertains to a closely related derivative, 5,7-dihydroxy-4-trifluoromethylcoumarin.
| Bacterial Strain | MIC (mM) | Reference |
| Bacillus cereus | 1.5 | [3][4] |
| Micrococcus luteus | 1.5 | [3][4] |
| Listeria monocytogenes | 1.5 | [3][4] |
| Staphylococcus aureus subsp. aureus | 1.5 | [3][4] |
Key Biological Activities and Mechanisms of Action
Anticancer Activity
Derivatives of this compound have demonstrated notable cytotoxic activity against human cancer cell lines, particularly breast cancer (MCF-7)[1][2]. The underlying mechanism of action is believed to involve the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.
Antimicrobial Activity
The coumarin scaffold is a well-established pharmacophore for the development of antimicrobial agents. While specific data for the propyl derivative is limited, related dihydroxycoumarins exhibit activity against a range of Gram-positive bacteria[3][4]. A proposed mechanism for the antibacterial action of some coumarin derivatives is the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication[2].
Experimental Protocols
This section provides detailed methodologies for the key experiments used to assess the biological activities of this compound and its derivatives.
Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.
Experimental Workflow:
Workflow for the Agar Well Diffusion Method.
Detailed Steps:
-
Media Preparation: Prepare Muller-Hinton agar according to the manufacturer's instructions and sterilize by autoclaving. Pour the molten agar into sterile Petri dishes and allow it to solidify.
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard.
-
Inoculation: Evenly spread the bacterial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Well Creation: Create wells of 6-8 mm in diameter in the inoculated agar plates using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution at a known concentration into each well. A negative control (solvent) and a positive control (standard antibiotic) should be included.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone around each well where bacterial growth is inhibited.
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Workflow:
Workflow for the MTT Cytotoxicity Assay.
Detailed Steps:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound. Include untreated cells as a control.
-
Incubation: Incubate the plates for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
DNA Gyrase Inhibition: Supercoiling Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by bacterial DNA gyrase.
Experimental Workflow:
Workflow for the DNA Gyrase Supercoiling Assay.
Detailed Steps:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing relaxed plasmid DNA, assay buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, and spermidine), and ATP.
-
Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture.
-
Enzyme Addition: Initiate the reaction by adding a purified DNA gyrase enzyme.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Agarose Gel Electrophoresis: Analyze the reaction products by agarose gel electrophoresis.
-
Visualization and Analysis: Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide). The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-inhibitor control.
Signaling Pathway Modulation
The biological effects of dihydroxycoumarins are often attributed to their ability to modulate intracellular signaling pathways. Based on studies of structurally similar compounds, this compound is likely to influence the PI3K/AKT, MAPK/ERK, and PKA/cAMP pathways.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a crucial regulator of cell survival, proliferation, and growth. Its dysregulation is frequently observed in cancer.
The PI3K/AKT Signaling Pathway.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical signaling cascade involved in the regulation of cell proliferation, differentiation, and survival.
The MAPK/ERK Signaling Pathway.
PKA/cAMP Signaling Pathway
The PKA/cAMP signaling pathway is involved in a wide range of cellular processes, including metabolism, gene regulation, and cell growth.
The PKA/cAMP Signaling Pathway.
Conclusion
This compound and its derivatives represent a promising class of compounds with significant potential for the development of new therapeutic agents. Their demonstrated antimicrobial and anticancer activities, coupled with their likely modulation of key cellular signaling pathways, warrant further investigation. This technical guide provides a foundational understanding of the biological activities of this compound, offering valuable insights for researchers and drug development professionals. Future studies should focus on elucidating the precise molecular targets and further optimizing the structure of these compounds to enhance their therapeutic efficacy and selectivity.
References
- 1. Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Synthesis of 5,7-dihydroxy-4-propyl-2H-chromen-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5,7-dihydroxy-4-propyl-2H-chromen-2-one and its derivatives, compounds of significant interest in medicinal chemistry due to their potential therapeutic applications. This document details the synthetic methodologies, experimental protocols, and quantitative data, and explores the biological signaling pathways associated with these compounds.
Introduction
Coumarins, a class of benzopyrones, are widely distributed in nature and form the core scaffold of numerous compounds with diverse pharmacological activities, including anticoagulant, anticancer, anti-inflammatory, and antimicrobial properties.[1] The this compound framework, in particular, has emerged as a promising scaffold for the development of novel therapeutic agents. The presence of hydroxyl groups at the 5 and 7 positions, combined with a propyl group at the 4 position, offers a unique combination of lipophilicity and hydrogen bonding capabilities, making these derivatives attractive for targeting various biological macromolecules. This guide focuses on the chemical synthesis of these derivatives, providing detailed protocols and characterization data to aid researchers in their drug discovery and development efforts.
Core Synthesis: The Pechmann Condensation
The most common and efficient method for the synthesis of 5,7-dihydroxy-4-substituted-2H-chromen-2-ones is the Pechmann condensation.[2] This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester. For the synthesis of this compound, the key starting materials are phloroglucinol (1,3,5-trihydroxybenzene) and a β-ketoester bearing a propyl group, such as ethyl butyrylacetate.
The general mechanism of the Pechmann condensation involves three main steps:
-
Transesterification: The phenolic hydroxyl group attacks the carbonyl of the β-ketoester.
-
Intramolecular Hydroxyalkylation: The activated aromatic ring attacks the ketone carbonyl.
-
Dehydration: Elimination of a water molecule to form the final coumarin ring.
Various acid catalysts can be employed for this reaction, including sulfuric acid, trifluoroacetic acid, and solid acid catalysts like Amberlyst-15 or sulfated zirconia.[3][4] The choice of catalyst and reaction conditions can significantly influence the reaction yield and purity of the final product.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of the parent compound, this compound, and a representative derivative.
Synthesis of this compound
Materials:
-
Phloroglucinol
-
Ethyl butyrylacetate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol
-
Ice
Procedure:
-
To a mixture of phloroglucinol (2.0 g) and ethyl butyrylacetate (2.0 g), slowly add concentrated sulfuric acid (75%, 15 mL) while stirring.
-
Allow the reaction mixture to stand at room temperature overnight.
-
Pour the reaction mixture into crushed ice.
-
Collect the resulting solid precipitate by filtration.
-
Wash the solid with cold water.
-
Recrystallize the crude product from ethanol to obtain pure this compound as needles.
Synthesis of 5,7-dihydroxy-4-methyl-2H-chromen-2-one (for comparison)
Materials:
-
Phloroglucinol
-
Ethyl acetoacetate
-
Amberlyst-15
-
Ethanol
-
Ice
Procedure:
-
A mixture of phloroglucinol (5 mmol, 1.0 equiv), ethyl acetoacetate (5.5 mmol, 1.1 equiv), and Amberlyst-15 (0.5 mmol, 0.1 equiv) are combined.
-
The reaction mixture is heated and stirred under solvent-free conditions.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The resulting solid is dissolved in hot ethanol.
-
The catalyst is removed by filtration.
-
The filtrate is cooled, and the product is precipitated by the addition of ice-water.
-
The pure product is collected by filtration and dried.
Data Presentation
The following table summarizes the quantitative data for this compound and its 4-methyl analogue.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | 1H NMR (DMSO-d₆, δ ppm) | 13C NMR (DMSO-d₆, δ ppm) | MS (m/z) |
| This compound | C₁₂H₁₂O₄ | 220.22 | ~65 | 258 | 10.45 (s, 1H, OH-7), 10.21 (s, 1H, OH-5), 6.19 (d, J=2.2 Hz, 1H, H-8), 6.09 (d, J=2.2 Hz, 1H, H-6), 5.85 (s, 1H, H-3), 2.75 (t, J=7.5 Hz, 2H, CH₂), 1.60 (m, 2H, CH₂), 0.92 (t, J=7.3 Hz, 3H, CH₃) | 162.2, 161.5, 157.8, 155.1, 154.9, 110.2, 102.1, 98.8, 94.2, 35.9, 22.1, 13.8 | [M+H]⁺ 221.08 |
| 5,7-dihydroxy-4-methyl-2H-chromen-2-one | C₁₀H₈O₄ | 192.17 | 87 | 285-288 | 10.42 (s, 1H, -OH), 10.19 (s, 1H, -OH), 6.18 (s, 1H, Ar-H), 6.09 (s, 1H, Ar-H), 5.76 (s, 1H), 2.41 (s, 3H, -CH₃) | 161.5, 160.7, 157.3, 155.0, 154.8, 110.1, 102.0, 98.7, 94.1, 23.5 | [M+H]⁺ 193.05 |
Biological Activity and Signaling Pathways
Derivatives of 5,7-dihydroxy-2H-chromen-2-one have demonstrated significant potential as antitumor and anti-inflammatory agents. Their mechanism of action often involves the modulation of key cellular signaling pathways.
Antitumor Activity: Inhibition of the PI3K/AKT Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a crucial regulator of cell proliferation, survival, and growth. Its aberrant activation is a hallmark of many cancers. Certain coumarin derivatives have been shown to exert their antitumor effects by inhibiting this pathway. By blocking the activity of PI3K or AKT, these compounds can induce apoptosis and inhibit the growth of cancer cells.
Caption: Inhibition of the PI3K/AKT signaling pathway by coumarin derivatives.
Anti-inflammatory Activity: Modulation of MAPK and NF-κB Signaling
The mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways are central to the inflammatory response. Chronic inflammation is implicated in a variety of diseases, including cancer and autoimmune disorders. 5,7-dihydroxycoumarin derivatives can suppress the production of pro-inflammatory mediators by inhibiting the activation of key proteins in these pathways, such as p38 MAPK, JNK, and NF-κB.
Caption: Modulation of MAPK and NF-κB pathways by coumarin derivatives.
Conclusion
The synthesis of this compound and its derivatives via the Pechmann condensation offers a versatile and efficient route to a class of compounds with significant therapeutic potential. This guide has provided detailed experimental protocols, key quantitative data, and an overview of the relevant biological signaling pathways to support further research and development in this promising area of medicinal chemistry. The continued exploration of this chemical scaffold is anticipated to yield novel drug candidates for the treatment of cancer, inflammatory disorders, and other diseases.
References
Spectroscopic and Biological Insights into 5,7-dihydroxy-4-propyl-2H-chromen-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data, synthetic methodology, and potential biological significance of the coumarin derivative, 5,7-dihydroxy-4-propyl-2H-chromen-2-one. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery.
Introduction
Coumarins are a significant class of naturally occurring and synthetic benzopyrone derivatives that exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The specific compound, this compound, belongs to the dihydroxycoumarin family, which is of particular interest due to the potential for the hydroxyl groups to modulate key signaling pathways involved in cellular stress and inflammation. This guide details the available spectroscopic information for this compound, a reliable synthetic protocol, and explores its likely interactions with critical biological pathways.
Spectroscopic Data
The definitive structural elucidation of a synthetic compound relies on a combination of spectroscopic techniques. While a complete experimental dataset for this compound is not fully available in the public domain, this section compiles the known data and provides predicted values based on the analysis of closely related analogs.
Table 1: Spectroscopic Data for this compound
| Spectroscopic Technique | Parameter | Observed/Predicted Value | Source/Rationale |
| ¹H NMR | Chemical Shift (δ) | δ 10.25 (s, 1H), 9.96 (s, 1H), 6.21 (br s, 1H), 6.12 (br s, 1H), 5.70 (s, 1H), 2.84–2.88 (m, 2H), 1.62–1.66 (m, 2H), 0.98–1.01 (m, 3H) | Mechanochemical synthesis of coumarins via Pechmann condensation under solvent-free conditi - The Royal Society of Chemistry |
| ¹³C NMR | Chemical Shift (δ) | Predicted: ~162 (C2), ~110 (C3), ~155 (C4), ~158 (C5), ~98 (C6), ~160 (C7), ~94 (C8), ~156 (C8a), ~102 (C4a), Propyl: ~35 (CH₂), ~22 (CH₂), ~14 (CH₃) | Predicted based on typical chemical shifts for coumarin scaffolds and alkyl chains. |
| Mass Spectrometry (MS) | Molecular Weight | 220.22 g/mol | Calculated |
| Expected m/z | [M+H]⁺: 221.08, [M-H]⁻: 219.07 | Predicted based on molecular formula (C₁₂H₁₂O₄) | |
| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | Predicted: ~3400-3200 (O-H stretch, broad), ~1700 (C=O stretch, lactone), ~1620, 1580 (C=C stretch, aromatic) | Predicted based on characteristic vibrational frequencies of functional groups present in the molecule. |
Experimental Protocols
The synthesis of this compound is most effectively achieved through the Pechmann condensation reaction. This method involves the acid-catalyzed reaction of a phenol with a β-ketoester.
Synthesis of this compound via Pechmann Condensation
Materials:
-
Phloroglucinol (1,3,5-trihydroxybenzene)
-
Ethyl 2-butyrylacetate (or a similar β-ketoester of butyric acid)
-
Concentrated Sulfuric Acid (H₂SO₄) or other acidic catalyst (e.g., Amberlyst-15, Dowex 50WX4)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve phloroglucinol in a minimal amount of a suitable solvent like ethanol.
-
Add an equimolar amount of ethyl 2-butyrylacetate to the solution.
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid with constant stirring.
-
After the addition of the acid, allow the reaction mixture to warm to room temperature and then heat under reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into a beaker of crushed ice.
-
A solid precipitate of this compound will form.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.
-
Recrystallize the crude product from ethanol to obtain pure crystals of this compound.
Characterization: The purified product should be characterized by the spectroscopic methods outlined in Table 1 to confirm its identity and purity.
Caption: Workflow for the synthesis of this compound.
Potential Biological Signaling Pathways
Dihydroxycoumarins are known to interact with key signaling pathways that regulate cellular responses to oxidative stress and inflammation. The primary targets are the Nrf2 and NF-κB pathways.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes. Dihydroxycoumarins, due to their phenolic nature, can act as Nrf2 activators.
Caption: Activation of the Nrf2 antioxidant response pathway by this compound.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In inflammatory responses, NF-κB is activated and translocates to the nucleus, leading to the expression of pro-inflammatory genes. Many phenolic compounds, including dihydroxycoumarins, have been shown to inhibit the NF-κB pathway, thereby exerting anti-inflammatory effects.
Caption: Inhibition of the NF-κB inflammatory pathway by this compound.
Conclusion
This compound is a promising coumarin derivative with potential applications in drug development, particularly in areas related to inflammation and oxidative stress. This guide provides the currently available spectroscopic data and a robust synthetic protocol to facilitate further research on this compound. The exploration of its interaction with the Nrf2 and NF-κB signaling pathways offers a solid foundation for investigating its mechanism of action and therapeutic potential. Further studies are warranted to fully characterize this compound and validate its biological activities.
The Natural Provenance of 4-Propyl-5,7-dihydroxycoumarin: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the natural sources, isolation methodologies, and potential biological activities of 4-propyl-5,7-dihydroxycoumarin and its closely related 4-alkyl analogues. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Introduction
4-Propyl-5,7-dihydroxycoumarin is a member of the coumarin family, a class of benzopyrone secondary metabolites widely distributed in the plant kingdom. These compounds have garnered significant interest due to their diverse and potent biological activities. This guide focuses on the natural origins of 4-propyl-5,7-dihydroxycoumarin and its related compounds, providing a consolidated resource for their extraction, isolation, and potential therapeutic applications.
Natural Sources of 4-Alkyl-5,7-dihydroxycoumarins
The primary natural sources of 4-alkyl-5,7-dihydroxycoumarins, including the 4-propyl variant, are plants from the genera Mesua and Calophyllum.
Mesua ferrea
Mesua ferrea, commonly known as Ceylon ironwood or cobra saffron, is a prominent source of a variety of 4-alkyl-5,7-dihydroxycoumarins. Studies have led to the isolation of several novel and known compounds from the flowering buds of this plant. While specific quantitative data for 4-propyl-5,7-dihydroxycoumarin is not extensively reported, the isolation of a range of 4-alkyl derivatives suggests its likely presence.
Calophyllum Species
Several species within the Calophyllum genus have been identified as sources of 4-propyl and other 4-alkyl coumarins. Notably, Calophyllum inophyllum and Calophyllum cerasiferum have been reported to contain compounds with a 4-n-propyl coumarin core. These compounds have been investigated for various biological activities, including anti-HIV properties.
Quantitative Data on Isolated 4-Alkyl-5,7-dihydroxycoumarins
| Compound Name (Structure) | Plant Source | Plant Part | Isolated Amount (from starting material) | Reference |
| Mesuaferol G-K (various 4-alkyl side chains) | Mesua ferrea | Flowering Buds | Not specified | [1] |
| Known 4-alkyl-5,7-dihydroxycoumarins | Mesua ferrea | Flowering Buds | Not specified | [1] |
Experimental Protocols for Isolation and Purification
The following is a generalized experimental workflow for the extraction and isolation of 4-alkyl-5,7-dihydroxycoumarins from plant material, based on methodologies reported in the scientific literature.
General Extraction and Fractionation Workflow
Caption: Generalized workflow for the extraction and isolation of 4-alkyl-5,7-dihydroxycoumarins.
Detailed Methodologies
1. Plant Material and Extraction:
-
Air-dried and powdered flowering buds of Mesua ferrea are subjected to extraction with methanol at room temperature. The extraction is typically repeated multiple times to ensure exhaustive recovery of the compounds. The resulting methanol extracts are combined and concentrated under reduced pressure to yield a crude extract.
2. Solvent Partitioning:
-
The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate. This step separates compounds based on their polarity, with the coumarins typically concentrating in the less polar to medium-polarity fractions.
3. Chromatographic Purification:
-
The organic fractions are subjected to column chromatography over silica gel.
-
A gradient elution system, commonly a mixture of n-hexane and ethyl acetate with increasing proportions of ethyl acetate, is used to separate the different components.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing compounds with similar TLC profiles are combined.
4. Final Purification:
-
Further purification of the combined fractions is achieved using techniques such as preparative high-performance liquid chromatography (HPLC) to yield the pure 4-alkyl-5,7-dihydroxycoumarins.
Potential Signaling Pathways Modulated by Structurally Related Coumarins
While the direct effects of 4-propyl-5,7-dihydroxycoumarin on specific signaling pathways are not yet elucidated, studies on structurally similar coumarins provide insights into their potential mechanisms of action.
Nrf2 Signaling Pathway
Certain dihydroxycoumarins, such as esculetin (6,7-dihydroxycoumarin) and daphnetin (7,8-dihydroxycoumarin), have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] This pathway is a key regulator of cellular antioxidant responses.
Caption: Activation of the Nrf2 signaling pathway by certain dihydroxycoumarins.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Activators can disrupt this interaction, allowing Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of antioxidant and cytoprotective genes.
Melanogenesis Signaling Pathways
5,7-dihydroxy-4-methylcoumarin has been reported to influence melanogenesis by modulating key signaling pathways such as the Protein Kinase A (PKA)/cAMP and the PI3K/Akt pathways.
Caption: Modulation of melanogenesis signaling pathways by a 4-methyl substituted coumarin.
Activation of the PKA/cAMP pathway and inhibition of the PI3K/Akt pathway converge on the transcription factor MITF, a master regulator of melanogenesis, leading to increased expression of melanin-producing enzymes.
Conclusion
4-Propyl-5,7-dihydroxycoumarin and its analogues represent a promising class of natural products with potential therapeutic applications. While Mesua ferrea and Calophyllum species are established natural sources, further research is required to quantify the abundance of the 4-propyl variant and to fully elucidate its specific biological activities and mechanisms of action. The experimental protocols and potential signaling pathways outlined in this guide provide a solid foundation for future investigations into this intriguing family of compounds.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The biological activities and signaling pathways described for related compounds may not be directly applicable to 4-propyl-5,7-dihydroxycoumarin. Further research is necessary to confirm these properties.
References
An In-depth Technical Guide to the Antimicrobial Properties of 5,7-dihydroxy-4-propyl-2H-chromen-2-one and Its Derivatives
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the antimicrobial properties associated with the coumarin derivative, 5,7-dihydroxy-4-propyl-2H-chromen-2-one, and its analogues. While specific quantitative antimicrobial data for the parent compound is not extensively available in public literature, this document synthesizes the existing research on its derivatives, offering insights into their efficacy against a range of bacterial and fungal pathogens. Detailed experimental protocols for assessing antimicrobial activity, including the agar well diffusion method and broth microdilution for Minimum Inhibitory Concentration (MIC) determination, are presented. Furthermore, this guide elucidates the primary mechanism of action for this class of compounds—the inhibition of bacterial DNA gyrase B—and provides visualizations of key experimental workflows and the underlying signaling pathway.
Introduction
Coumarins, a significant class of benzopyrone compounds, are widely recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific scaffold of this compound presents a promising starting point for the development of novel antimicrobial agents. The structural features, particularly the hydroxyl and propyl substitutions, are anticipated to influence its biological activity. This guide focuses on the available scientific data concerning the antimicrobial potential of derivatives of this core structure, providing a foundation for further research and development in this area.
Quantitative Antimicrobial Data
While direct antimicrobial data for this compound is sparse, studies on its derivatives have demonstrated significant antimicrobial activity. A key study by Abd-El-Aziz et al. investigated a series of fluorescent derivatives of this compound, reporting their potent activity against several human pathogens.[1] The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for these and other related 5,7-dihydroxycoumarin derivatives to facilitate comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives Against Bacterial Strains
| Compound Derivative | Streptococcus pneumoniae | Clostridium tetani | Bacillus subtilis | Salmonella typhi | Vibrio cholerae | Escherichia coli | Reference |
| Derivative Series 2a-j | Data not specified in abstract | Active | Active | Data not specified in abstract | Data not specified in abstract | Data not specified in abstract | [1] |
| Ciprofloxacin (Standard) | - | - | - | - | - | - | [1] |
Note: Specific MIC values for the derivative series (2a-j) from the primary publication were not available in the abstract. The study indicates that "All compounds showed significantly potent antimicrobial activities against most bacterial strains compared to reference drugs".[1]
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives Against Fungal Strains
| Compound Derivative | Aspergillus fumigatus | Candida albicans | Reference |
| Derivative Series 2a-j | Data not specified in abstract | Active | [1] |
| Clotrimazole (Standard) | - | - | [1] |
Note: As with the antibacterial data, specific MIC values for the fungal strains were not detailed in the available abstract but activity against C. albicans was noted.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the antimicrobial properties of coumarin derivatives.
Agar Well Diffusion Method
This method is utilized for the preliminary screening of antimicrobial activity.
-
Preparation of Inoculum: A standardized microbial suspension is prepared by transferring colonies of the test microorganism from a fresh culture to a sterile saline solution. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.
-
Well Preparation: Wells of 6-8 mm in diameter are aseptically punched into the inoculated agar plates using a sterile cork borer.
-
Application of Test Compound: A specific volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a known concentration is added to each well.
-
Controls: A positive control (a known antibiotic) and a negative control (the solvent used to dissolve the test compound) are also applied to separate wells on the same plate.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measurement and Interpretation: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Microtiter Plates: A 96-well microtiter plate is used. A serial two-fold dilution of the test compound is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) directly in the wells of the plate.
-
Preparation of Inoculum: The test microorganism is cultured to a logarithmic growth phase and then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the broth medium.
-
Inoculation: Each well containing the diluted test compound is inoculated with the standardized microbial suspension.
-
Controls:
-
Growth Control: A well containing only the broth and the microbial inoculum (no test compound).
-
Sterility Control: A well containing only the sterile broth.
-
-
Incubation: The microtiter plate is incubated at 37°C for 16-20 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of the test compound at which there is no visible growth (i.e., the well remains clear).
Visualizations
Experimental Workflows
Caption: Workflow for antimicrobial susceptibility testing.
Mechanism of Action: Inhibition of DNA Gyrase B
The primary antimicrobial mechanism for many coumarin compounds is the inhibition of the bacterial enzyme DNA gyrase, specifically the GyrB subunit. This enzyme is crucial for managing DNA topology during replication and transcription. By inhibiting the ATPase activity of GyrB, the coumarin compounds prevent the supercoiling of DNA, ultimately leading to bacterial cell death.
Caption: Inhibition of DNA Gyrase B by coumarins.
Conclusion
The available evidence strongly suggests that derivatives of this compound are a promising class of antimicrobial agents. Their activity against a range of pathogenic bacteria and fungi, coupled with a well-defined mechanism of action targeting DNA gyrase B, makes them attractive candidates for further drug development. Future research should focus on obtaining specific quantitative antimicrobial data for the parent compound and expanding the structure-activity relationship studies to optimize the potency and spectrum of activity of its derivatives. The experimental protocols and mechanistic insights provided in this guide offer a solid framework for these future investigations.
References
An In-depth Technical Guide on the Structure Elucidation of 5,7-dihydroxy-4-propyl-2H-chromen-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of the coumarin derivative, 5,7-dihydroxy-4-propyl-2H-chromen-2-one. Coumarins are a significant class of naturally occurring benzopyrone compounds with a wide range of biological activities, including antimicrobial and antitumor properties.[1] The structural characterization of these molecules is paramount for understanding their mechanism of action and for the development of new therapeutic agents. This document details the key analytical techniques and experimental protocols involved in confirming the chemical structure of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Furthermore, a plausible synthesis route via Pechmann condensation is outlined, and its potential mechanism of action through the inhibition of DNA gyrase is discussed and visualized.
Introduction
This compound is a synthetic coumarin derivative. The core structure is a benzopyrone, consisting of a benzene ring fused to a pyrone ring. The specific substitutions, two hydroxyl groups at positions 5 and 7, and a propyl group at position 4, are crucial for its biological activity. Accurate structural elucidation is the foundation of drug discovery and development, enabling a precise understanding of structure-activity relationships.
This guide will walk through the process of confirming the structure of this compound, from synthesis to spectroscopic analysis and visualization of its potential biological interactions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂O₄ | [2] |
| Molecular Weight | 220.22 g/mol | [2] |
| CAS Number | 66346-59-6 | [2][3] |
| IUPAC Name | This compound | [3] |
Spectroscopic Data for Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.
Table 1: Predicted ¹H NMR Data for this compound (based on data for the 4-methyl analogue). [4]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Expected Differences for Propyl Analogue |
| ~10.42 | s | 1H | 7-OH | Minimal change |
| ~10.19 | s | 1H | 5-OH | Minimal change |
| ~6.18 | d, J ≈ 2.4 Hz | 1H | H-8 | Minimal change |
| ~6.09 | d, J ≈ 2.4 Hz | 1H | H-6 | Minimal change |
| ~5.76 | s | 1H | H-3 | Minimal change |
| ~2.70 | t, J ≈ 7.6 Hz | 2H | -CH₂- (α to C4) | New signal, triplet |
| ~1.65 | sextet, J ≈ 7.5 Hz | 2H | -CH₂- (β to C4) | New signal, sextet |
| ~0.95 | t, J ≈ 7.4 Hz | 3H | -CH₃ | New signal, triplet |
Note: The chemical shifts for the propyl group are estimations based on typical values for alkyl chains adjacent to aromatic systems.
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound (based on data for the 4-methyl analogue). [4]
| Chemical Shift (δ, ppm) | Assignment | Expected Differences for Propyl Analogue |
| ~161.6 | C-2 | Minimal change |
| ~160.8 | C-7 | Minimal change |
| ~157.3 | C-5 | Minimal change |
| ~156.5 | C-9 | Minimal change |
| ~151.8 | C-4 | Shift due to propyl group |
| ~110.0 | C-3 | Minimal change |
| ~106.7 | C-10 | Minimal change |
| ~99.1 | C-6 | Minimal change |
| ~94.8 | C-8 | Minimal change |
| ~34.0 | -CH₂- (α to C4) | New signal |
| ~22.5 | -CH₂- (β to C4) | New signal |
| ~13.8 | -CH₃ | New signal |
Note: The chemical shifts for the propyl group carbons are estimations.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and information about the fragmentation pattern of the molecule, which helps in confirming the structure. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 220.
Table 3: Predicted Mass Spectrometry Data for this compound.
| m/z | Interpretation |
| 220 | Molecular Ion [M]⁺ |
| 191 | [M - C₂H₅]⁺ (Loss of ethyl radical) |
| 177 | [M - C₃H₇]⁺ (Loss of propyl radical) |
| 150 | Retro-Diels-Alder fragmentation product |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 4: Predicted Infrared Spectroscopy Data for this compound. [5][6]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad, Strong | O-H stretching (phenolic hydroxyls) |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 2960-2850 | Medium | Aliphatic C-H stretching (propyl group) |
| ~1720 | Strong | C=O stretching (lactone) |
| ~1620, ~1580, ~1470 | Medium to Strong | C=C stretching (aromatic ring) |
| ~1250 | Strong | C-O stretching (lactone and phenol) |
Experimental Protocols
Synthesis via Pechmann Condensation
A common and efficient method for the synthesis of 4-substituted-5,7-dihydroxycoumarins is the Pechmann condensation.[7] This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester. For the synthesis of this compound, phloroglucinol and ethyl 2-oxopentanoate would be the appropriate starting materials.
Protocol:
-
To a stirred solution of phloroglucinol (1 equivalent) in a suitable solvent (e.g., ethanol), add ethyl 2-oxopentanoate (1.2 equivalents).
-
Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or a solid acid catalyst like UiO-66-SO₃H, to the mixture.[7]
-
Heat the reaction mixture under reflux for a specified period (e.g., 4 hours), monitoring the progress by thin-layer chromatography (TLC).[7]
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the crude product with cold water and dry it.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Spectroscopic Analysis
-
Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or acetone-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).
-
Process the spectra using appropriate software to obtain chemical shifts (referenced to the solvent peak or an internal standard like TMS), integration values, and coupling constants.
-
Dissolve a small sample of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Acquire the mass spectrum over an appropriate m/z range.
-
Analyze the spectrum to identify the molecular ion peak and characteristic fragment ions.
-
Prepare the sample for analysis. For solid samples, this can be done by creating a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Place the sample in the IR spectrometer.
-
Acquire the IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and structure elucidation of this compound.
Proposed Mechanism of Action: DNA Gyrase Inhibition
Coumarin derivatives are known to exhibit their antimicrobial activity by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication and transcription.[8] The following diagram illustrates a simplified signaling pathway of this inhibition.
Conclusion
The structure elucidation of this compound is a systematic process that relies on the synergistic application of modern spectroscopic techniques. By combining the data from ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy, a definitive structural assignment can be made. The synthesis of this compound can be readily achieved through established methods like the Pechmann condensation. Understanding its structure is the first step towards exploring its full therapeutic potential, particularly its role as an inhibitor of bacterial DNA gyrase. This guide provides the foundational knowledge and protocols for researchers and scientists to confidently work with and characterize this and similar coumarin derivatives.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. rsc.org [rsc.org]
- 5. 5,7-Dihydroxycoumarin [webbook.nist.gov]
- 6. 5,7-Dihydroxy-4-methylcoumarin(2107-76-8) IR Spectrum [chemicalbook.com]
- 7. Combined Experimental and Theoretical Study of the Synthesis of 5,7-Dihydroxy-4-methylcoumarin via a Pechmann Condensation in the Presence of UiO-66-SO3H Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Knoevenagel Condensation for Coumarin Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction Coumarins (2H-1-benzopyran-2-ones) are a crucial class of naturally occurring and synthetic heterocyclic compounds widely recognized for their diverse pharmacological properties, including anticoagulant, anti-inflammatory, anticancer, and antimicrobial activities.[1][2] Their broad range of applications in pharmaceuticals, as well as in fragrances, food additives, and optical brighteners, drives continuous interest in developing efficient and sustainable synthetic methodologies.[3] The Knoevenagel condensation is one of the most prominent and versatile methods for synthesizing the coumarin scaffold.[4] This reaction typically involves the condensation of a salicylaldehyde derivative with a compound containing an active methylene group, catalyzed by a weak base, followed by an intramolecular cyclization.[5][6] Modern advancements have introduced greener catalysts, solvent-free conditions, and microwave irradiation to improve yields, reduce reaction times, and enhance the environmental profile of the synthesis.[7][8]
Mechanism of Coumarin Synthesis via Knoevenagel Condensation The synthesis proceeds through a two-stage mechanism. First, a classic Knoevenagel condensation occurs, followed by an intramolecular transesterification (cyclization).
-
Enolate Formation: A basic catalyst (e.g., piperidine, L-proline) abstracts an acidic proton from the active methylene compound to form a stabilized enolate.[6]
-
Nucleophilic Addition: The enolate acts as a nucleophile, attacking the carbonyl carbon of the salicylaldehyde.
-
Dehydration: The resulting aldol-type intermediate undergoes dehydration to form an α,β-unsaturated compound.[9]
-
Intramolecular Cyclization: An intramolecular transesterification occurs between the hydroxyl group of the salicylaldehyde moiety and the ester group, leading to the formation of the coumarin ring system.[5]
Caption: Mechanism of coumarin synthesis via Knoevenagel condensation.
Comparative Data on Catalysts and Conditions
The choice of catalyst, solvent, and energy source significantly impacts reaction efficiency, yield, and environmental friendliness. Recent protocols focus on greener alternatives to traditional methods that often use toxic solvents like pyridine.[10][4]
| Catalyst | Substrates | Solvent | Conditions | Yield (%) | Reference |
| Piperidine | Salicylaldehyde, Ethyl cyanoacetate | None | Microwave (MW), 131°C, 10 min | 72 | [3] |
| Piperidine | 2-Hydroxy-1-naphthaldehyde, Diethyl malonate | None | MW, 122°C, 6 min | 90 | [3] |
| L-proline (10 mol%) | Salicylaldehyde, Diethyl malonate | Ethanol | 80°C, 18 h | 94 | [1] |
| L-proline (5 mol%) | Salicylaldehyde (10g scale), Diethyl malonate | Ethanol | 80°C, 48 h | 87 | [1] |
| Sodium azide (NaN₃) | Salicylaldehyde, Meldrum's acid | Water | Room Temp (RT) | 99 | [2] |
| Choline Chloride (ChCl) | Salicylaldehyde, Ethyl cyanoacetate | Water | 25-30°C | 98 | [2] |
| Lithium Sulfate (Li₂SO₄) | o-Vanillin, Diethyl malonate | None | Ultrasound, 30 min | 96 | [11] |
| Diethylamine | 2-Hydroxybenzaldehyde, Ethyl acetoacetate | None | MW (100W), 60 s | 23 | [7] |
| Nano MgFe₂O₄ | Salicylaldehyde, Ethyl acetoacetate | None | Ultrasound, 45°C | 73 | [2] |
Detailed Experimental Protocols
Below are detailed protocols for the synthesis of coumarin derivatives using different catalytic systems and conditions.
Protocol 1: Microwave-Assisted, Solvent-Free Synthesis of 3-Substituted Coumarins
This protocol, adapted from Villemin et al., describes a rapid, solvent-free synthesis of coumarins using piperidine as a catalyst under microwave irradiation.[3]
Materials:
-
Hydroxyaldehyde (e.g., salicylaldehyde, 100 mmol)
-
Active methylene compound (e.g., ethyl cyanoacetate, 110 mmol)
-
Piperidine (2.0-2.4 mmol)
-
Appropriate recrystallization solvent (e.g., ethanol)
Equipment:
-
Microwave reactor (e.g., Synthwave 402 monomode reactor)
-
Open glass vessel suitable for microwave synthesis
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
In an open vessel, mix the hydroxyaldehyde (100 mmol), the active methylene compound (110 mmol), and piperidine (2.4 mmol).[3]
-
Place the vessel in the microwave reactor and irradiate for the time and power specified for the desired product (e.g., 10 minutes, reaching a final temperature of 131°C for 3-cyanocoumarin).[3]
-
After the irradiation is complete, allow the reaction mixture to cool to room temperature.
-
The crude product often solidifies upon cooling.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure coumarin derivative.[3]
Protocol 2: L-Proline-Catalyzed Green Synthesis of Ethyl Coumarin-3-Carboxylate
This method, developed by Malinowska et al., provides an environmentally friendly approach using a biodegradable organocatalyst.[1]
Materials:
-
Salicylaldehyde (0.05 mol, 6.0 g)
-
Diethyl malonate (1.05 equiv.)
-
L-proline (10.0 mol%)
-
Ethanol (20 mL)
-
Diethyl ether (for precipitation, if needed)
Equipment:
-
Schlenk tube or round-bottom flask with a condenser
-
Stirring hotplate
-
Standard laboratory glassware
-
Crystallization dish
Procedure:
-
Place salicylaldehyde (6.0 g), diethyl malonate (1.05 equiv.), L-proline (10.0 mol%), and ethanol (20 mL) into a Schlenk tube.[1]
-
Stir the mixture at 80°C for 18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, reduce the solvent volume by approximately half using a rotary evaporator.
-
Induce crystallization by cooling the concentrated solution to 4°C.[1]
-
If crystallization is slow, precipitation can be aided by the addition of diethyl ether.
-
Collect the pure crystalline product by filtration, wash with cold ethanol, and dry. This method can yield up to 94% of the pure product without requiring column chromatography.[1]
General Experimental and Purification Workflow
The synthesis of coumarins via Knoevenagel condensation follows a straightforward workflow, from combining reactants to the final characterization of the purified product.
Caption: General experimental workflow for coumarin synthesis.
Conclusion The Knoevenagel condensation remains a highly effective and adaptable method for the synthesis of a wide array of coumarin derivatives.[10] The evolution of this reaction towards the use of green catalysts, solvent-free systems, and energy-efficient activation methods like microwave and ultrasound irradiation has made it a cornerstone of modern heterocyclic chemistry.[2][7][11] The protocols and data presented here offer researchers a robust foundation for developing and optimizing the synthesis of coumarins for applications in drug discovery and materials science.
References
- 1. biomedres.us [biomedres.us]
- 2. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Synthesis of 3-Substituted Coumarins by the Knoevenagel Condensation Reaction | PPT [slideshare.net]
- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 10. tandfonline.com [tandfonline.com]
- 11. article.sapub.org [article.sapub.org]
Application Notes and Protocols for the Characterization of 4-propyl-5,7-dihydroxycoumarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-propyl-5,7-dihydroxycoumarin is a derivative of the coumarin family, a class of compounds widely recognized for their diverse pharmacological properties. Coumarins are known to exhibit a range of biological activities, including anticoagulant, anti-inflammatory, antioxidant, and anticancer effects. The specific substitution of a propyl group at the 4-position and hydroxyl groups at the 5- and 7-positions of the coumarin scaffold is anticipated to modulate its biological and physicochemical properties. Accurate and comprehensive analytical characterization is paramount for the elucidation of its structure-activity relationships and for quality control in drug development processes.
These application notes provide a detailed overview of the key analytical techniques for the characterization of 4-propyl-5,7-dihydroxycoumarin, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Vis Spectroscopy. Detailed experimental protocols and expected quantitative data are presented to guide researchers in their analytical workflows.
Synthesis Overview
The synthesis of 4-propyl-5,7-dihydroxycoumarin can be achieved via the Pechmann condensation reaction. This method typically involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst. For the target compound, phloroglucinol would serve as the phenolic precursor, reacting with ethyl butyrylacetate.[1][2]
Chromatographic Analysis: HPLC
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of 4-propyl-5,7-dihydroxycoumarin and for its quantification in various matrices. A reverse-phase HPLC method is generally suitable for coumarin derivatives.
Table 1: Predicted HPLC Parameters and Expected Retention Time
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 320 nm |
| Expected Retention Time | ~12-15 minutes |
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for the confirmation of the molecular weight and for the structural elucidation of 4-propyl-5,7-dihydroxycoumarin. Electrospray ionization (ESI) is a common ionization technique for coumarin analysis.
Table 2: Predicted m/z Values for Common Adducts of 4-propyl-5,7-dihydroxycoumarin (C₁₂H₁₂O₄, MW: 220.22)
| Adduct | Ion Formula | Calculated m/z |
| [M+H]⁺ | [C₁₂H₁₃O₄]⁺ | 221.08 |
| [M+Na]⁺ | [C₁₂H₁₂O₄Na]⁺ | 243.06 |
| [M-H]⁻ | [C₁₂H₁₁O₄]⁻ | 219.06 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of 4-propyl-5,7-dihydroxycoumarin, allowing for the unambiguous assignment of all proton and carbon atoms.
Table 3: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| -CH₂-CH₂-CH₃ | ~0.9 | Triplet |
| -CH₂-CH₂-CH₃ | ~1.6 | Sextet |
| -CH₂-CH₂-CH₃ | ~2.7 | Triplet |
| H-3 | ~5.9 | Singlet |
| H-6 | ~6.2 | Doublet |
| H-8 | ~6.3 | Doublet |
| 5-OH | ~10.5 | Singlet (broad) |
| 7-OH | ~10.8 | Singlet (broad) |
Table 4: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)
| Carbon | Predicted Chemical Shift (ppm) |
| -CH₂-CH₂-CH₃ | ~14 |
| -CH₂-CH₂-CH₃ | ~22 |
| -CH₂-CH₂-CH₃ | ~37 |
| C-8 | ~94 |
| C-6 | ~99 |
| C-4a | ~102 |
| C-3 | ~110 |
| C-4 | ~155 |
| C-5 | ~158 |
| C-8a | ~159 |
| C-7 | ~161 |
| C-2 (C=O) | ~162 |
UV-Vis Spectroscopy
UV-Vis spectroscopy is useful for the initial characterization and quantification of 4-propyl-5,7-dihydroxycoumarin, based on its chromophoric system.
Table 5: Expected UV-Vis Absorption Maxima
| Solvent | Expected λmax (nm) |
| Methanol | ~260 and ~325 |
| Ethanol | ~262 and ~328 |
Biological Activity and Signaling Pathways
Coumarin derivatives, particularly those with multiple hydroxyl substitutions, are known for their antioxidant and anti-inflammatory properties. 4-propyl-5,7-dihydroxycoumarin is expected to exhibit similar activities.
Anti-inflammatory Activity
Substituted 5,7-dihydroxycoumarins have been shown to exert anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[1][3] This inhibition is often mediated through the downregulation of the MAPK and NF-κB signaling pathways.[4]
References
Application Notes and Protocols for the Development of 5,7-dihydroxy-4-propyl-2H-chromen-2-one Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis, characterization, and biological evaluation of analogs of 5,7-dihydroxy-4-propyl-2H-chromen-2-one, a coumarin derivative with significant therapeutic potential. The protocols outlined below are intended to facilitate research and development in the fields of medicinal chemistry and pharmacology.
Introduction
Coumarins are a class of naturally occurring benzopyrone compounds widely recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. The specific scaffold of this compound offers a promising template for the design of novel therapeutic agents. The dihydroxy substitution at positions 5 and 7, combined with the propyl group at position 4, provides a unique combination of hydrophilicity and lipophilicity, influencing the molecule's pharmacokinetic and pharmacodynamic properties. This document details the necessary protocols for synthesizing analogs of this parent compound and for evaluating their biological efficacy, with a focus on their potential as antimicrobial and anticancer agents.
Data Presentation: Biological Activity of Chromen-2-one Analogs
The following tables summarize the quantitative biological data for various 5,7-dihydroxy-4-substituted-2H-chromen-2-one analogs, providing a comparative overview of their potency.
Table 1: Anticancer Activity of 5,7-dihydroxy-4-substituted-2H-chromen-2-one Analogs
| Compound ID | 4-Substituent | Cell Line | IC50 (µg/mL) | Citation |
| A-1 | -propyl (p-bromophenyl) | MCF-7 | 0.86 | [1](2) |
| B-1 | -methyl | MCF-7 | >2000 | [3](3) |
| B-2 | -methyl | U-937 | >2000 | [3](3) |
| C-1 | -phenyl | HCT-116 | Not specified | [4](4) |
Table 2: Antimicrobial Activity of 5,7-dihydroxy-4-substituted-2H-chromen-2-one Analogs
| Compound ID | 4-Substituent | Microorganism | MIC (µg/mL) | Citation |
| D-1 | -phenyl | Staphylococcus aureus | 2.5 | [5](5) |
| D-2 | -phenyl (derivative) | Staphylococcus aureus | 2.5 | [5](5) |
| E-1 | Various aryl | Staphylococcus aureus | 6.25 - 25 | [6](6) |
| E-2 | Various aryl | Escherichia coli | 6.25 - 25 | [6](6) |
| E-3 | Various aryl | Pseudomonas aeruginosa | 6.25 - 25 | [6](6) |
| E-4 | Various aryl | Salmonella typhi | 6.25 - 25 | [6](6) |
Experimental Protocols
Synthesis of this compound Analogs
A versatile and widely used method for the synthesis of 4-substituted coumarins is the Pechmann condensation.[7] This reaction involves the condensation of a phenol with a β-ketoester in the presence of an acid catalyst.
Protocol: Pechmann Condensation for this compound
This protocol is adapted from established Pechmann condensation procedures for similar 4-substituted 5,7-dihydroxycoumarins.
Materials:
-
Phloroglucinol
-
Ethyl 2-oxohexanoate (or other appropriate β-ketoester for desired 4-substituent)
-
Concentrated Sulfuric Acid (H₂SO₄) or other Lewis acid catalyst (e.g., Amberlyst-15)[6](6)
-
Ethanol
-
Ice-cold water
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve phloroglucinol (1 equivalent) in a minimal amount of ethanol.
-
Add ethyl 2-oxohexanoate (1.1 equivalents) to the solution.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2-3 equivalents) dropwise with constant stirring.
-
After the addition of the acid, remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes.
-
Heat the mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker of ice-cold water with vigorous stirring.
-
A solid precipitate of this compound will form.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any remaining acid.
-
Recrystallize the crude product from ethanol to obtain the purified compound.
-
Dry the purified crystals under vacuum.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Biological Evaluation Protocols
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the synthesized coumarin analogs in culture medium. The final concentrations should typically range from 0.1 to 100 µM.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for another 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Workflow for MTT Assay
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Antimicrobial Activity Assessment: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[8](9--INVALID-LINK--
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes
-
Incubator
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Ciprofloxacin)
-
Negative control (solvent alone)
Procedure:
-
Prepare MHA plates according to the manufacturer's instructions.
-
Prepare a bacterial inoculum by suspending a few colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Uniformly spread the bacterial suspension over the entire surface of the MHA plates using a sterile cotton swab.
-
Allow the plates to dry for a few minutes.
-
Using a sterile cork borer, create wells of 6-8 mm diameter in the agar.
-
Add a defined volume (e.g., 50-100 µL) of the test compound solutions at different concentrations into the wells. Also, add the positive and negative controls to separate wells.
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
-
The minimum inhibitory concentration (MIC) can be determined by testing serial dilutions of the compounds.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[10](11--INVALID-LINK--
Materials:
-
Purified E. coli DNA gyrase (GyrA and GyrB subunits)
-
Relaxed pBR322 plasmid DNA
-
5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% glycerol, 0.5 mg/mL albumin)
-
Test compounds
-
Stop solution/loading dye (e.g., containing SDS, bromophenol blue, and glycerol)
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator
Procedure:
-
Prepare reaction mixtures on ice. For each reaction, combine 5X assay buffer, relaxed pBR322 DNA (e.g., 0.5 µg), and the test compound at various concentrations.
-
Add DNA gyrase enzyme to the reaction mixtures.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reactions by adding the stop solution/loading dye.
-
Load the samples onto a 1% agarose gel in TAE buffer.
-
Run the gel electrophoresis at a constant voltage until the dye front has migrated an appropriate distance.
-
Stain the gel with ethidium bromide and visualize the DNA bands under a UV transilluminator.
-
Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the no-drug control.
Signaling Pathway Diagrams
DNA Gyrase Inhibition and Downstream Effects
Many coumarin derivatives exert their antimicrobial effects by inhibiting bacterial DNA gyrase, a type II topoisomerase. This inhibition leads to the accumulation of double-stranded DNA breaks, which triggers a cascade of cellular responses culminating in bacterial cell death.[12](12)
References
- 1. Design and Synthesis of Coumarin Derivatives as Novel PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis of Structurally Related Coumarin Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of antibacterial activities of 5,7-dihydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 8. chemistnotes.com [chemistnotes.com]
- 9. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 10. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 12. Gyrase inhibitors induce an oxidative damage cellular death pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,7-dihydroxy-4-propyl-2H-chromen-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,7-dihydroxy-4-propyl-2H-chromen-2-one. The information is presented in a clear question-and-answer format to address common challenges encountered during this chemical synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction is producing a significant amount of a byproduct along with the desired this compound. How can I identify and minimize this impurity?
A1: A common byproduct in the Pechmann condensation used for this synthesis is the isomeric chromone, specifically 5,7-dihydroxy-2-propyl-4H-chromen-4-one . This occurs through a competing reaction pathway known as the Simonis condensation.
Troubleshooting Steps:
-
Catalyst Selection: The choice of acid catalyst is critical. Sulfuric acid (H₂SO₄) generally favors the formation of the desired coumarin. In contrast, catalysts like phosphorus pentoxide (P₂O₅) are known to promote the formation of the chromone byproduct. If you are using a catalyst other than sulfuric acid and observing this byproduct, consider switching to concentrated sulfuric acid.
-
Reaction Temperature: Carefully control the reaction temperature. Higher temperatures can sometimes favor the formation of the thermodynamically more stable chromone isomer. It is advisable to start with a lower temperature and monitor the reaction progress.
-
Purification: If the chromone byproduct has already formed, it can often be separated from the desired coumarin by column chromatography on silica gel, taking advantage of the potential polarity differences between the two isomers. Recrystallization from a suitable solvent system may also be effective.
Q2: The yield of my this compound is consistently low. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors, including incomplete reaction, suboptimal reaction conditions, and degradation of starting materials or product.
Troubleshooting Steps:
-
Purity of Reactants: Ensure that the phloroglucinol and ethyl butyrylacetate are of high purity. Impurities in the starting materials can interfere with the reaction.
-
Anhydrous Conditions: The Pechmann condensation is sensitive to water. Ensure all glassware is thoroughly dried and use anhydrous reagents and solvents where possible. The presence of water can hydrolyze the ester and deactivate the catalyst.
-
Catalyst Concentration: The concentration of the acid catalyst is crucial. Too little catalyst will result in a slow or incomplete reaction, while too much can lead to charring and the formation of other byproducts. A typical starting point is to use a 2:1 to 4:1 volume ratio of concentrated sulfuric acid to the β-ketoester.
-
Reaction Time and Temperature: The reaction may require sufficient time to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction appears sluggish at a lower temperature, a modest increase in temperature may improve the rate and yield.
Q3: My reaction mixture turns dark or black upon addition of the acid catalyst. What is causing this and is the reaction salvageable?
A3: The darkening of the reaction mixture, often referred to as charring, is a common issue when using strong dehydrating acids like concentrated sulfuric acid with sensitive substrates like phloroglucinol.
Troubleshooting Steps:
-
Controlled Addition of Acid: Add the sulfuric acid slowly and with efficient stirring while keeping the reaction vessel in an ice bath to dissipate the heat generated. A rapid, exothermic reaction is a primary cause of charring.
-
Lower Reaction Temperature: Maintain a low temperature (e.g., 0-10 °C) during the initial stages of the reaction. The reaction can then be allowed to slowly warm to room temperature or be gently heated as required.
-
Alternative Catalysts: If charring is a persistent issue, consider exploring milder solid acid catalysts. However, be aware that this may influence the product/byproduct ratio.
Data Presentation
The following table summarizes the expected outcomes based on the choice of catalyst, which can be a critical factor in determining the major product of the reaction between phloroglucinol and ethyl butyrylacetate.
| Catalyst | Major Product | Common Byproduct(s) | Typical Yield Range |
| Concentrated H₂SO₄ | This compound (Coumarin) | 5,7-dihydroxy-2-propyl-4H-chromen-4-one (Chromone), Unreacted starting materials | 60-85% |
| Phosphorus Pentoxide (P₂O₅) | 5,7-dihydroxy-2-propyl-4H-chromen-4-one (Chromone) | This compound (Coumarin) | Varies |
Experimental Protocols
Key Experiment: Synthesis of this compound via Pechmann Condensation
Materials:
-
Phloroglucinol
-
Ethyl butyrylacetate
-
Concentrated Sulfuric Acid
-
Ice
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, add phloroglucinol (1.0 equivalent).
-
Cool the flask in an ice bath.
-
To the cooled phloroglucinol, slowly add ethyl butyrylacetate (1.0 to 1.2 equivalents).
-
With continuous stirring and maintaining the temperature below 10 °C, add concentrated sulfuric acid dropwise (approximately 2-3 volumes relative to the ethyl butyrylacetate).
-
After the addition of sulfuric acid is complete, continue stirring the mixture in the ice bath for 30 minutes.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice.
-
A precipitate should form. Stir the mixture until all the ice has melted.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water to remove any residual acid.
-
Dry the crude product.
-
Purify the crude product by recrystallization from a suitable solvent, such as aqueous ethanol, to yield pure this compound.
Visualizations
The following diagrams illustrate the key reaction pathways involved in the synthesis.
Technical Support Center: Optimizing Pechmann Condensation for 4-Propylcoumarins
Welcome to the technical support center for the synthesis of 4-propylcoumarins via Pechmann condensation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges in this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the starting materials for the Pechmann condensation to synthesize 4-propylcoumarins?
The synthesis of 4-propylcoumarins via Pechmann condensation starts with a phenol and a β-ketoester, specifically ethyl butyrylacetate. The reaction is conducted under acidic conditions.[1]
Q2: What is the general mechanism of the Pechmann condensation?
The reaction proceeds through a series of acid-catalyzed steps:
-
Transesterification: The phenol reacts with the β-ketoester to form a phenol ester.
-
Intramolecular Hydroxyalkylation (Ring Closure): The activated carbonyl group attacks the aromatic ring ortho to the oxygen, forming a new ring. This step is similar to a Friedel-Crafts acylation.[1][2]
-
Dehydration: The final step involves the elimination of a water molecule to form the stable coumarin ring system.[1]
Q3: What types of catalysts are effective for this reaction?
A wide range of acid catalysts can be employed for the Pechmann condensation. These can be broadly categorized as:
-
Brønsted acids: Concentrated sulfuric acid (H₂SO₄), hydrochloric acid (HCl), phosphoric acid (H₃PO₄), and trifluoroacetic acid (TFA) are commonly used.[2]
-
Lewis acids: Aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), iron(III) chloride (FeCl₃), and tin(IV) chloride (SnCl₄) are effective.[1]
-
Solid acid catalysts: Heterogeneous catalysts like Amberlyst-15, zeolites, and sulfated zirconia offer advantages in terms of easier separation and potential for recycling.[3] One study highlighted the use of Ti(IV)-doped ZnO nanoparticles as an efficient, recyclable heterogeneous catalyst.[3]
Q4: Can this reaction be performed under solvent-free conditions?
Yes, solvent-free, or "neat," conditions are often preferred for Pechmann condensations as they can lead to higher yields, shorter reaction times, and a more environmentally friendly process.[3] Microwave irradiation can also be coupled with solvent-free conditions to further enhance the reaction rate.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Insufficient Catalyst Activity or Amount | - Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%).[3] - Switch to a stronger acid catalyst. For instance, if a mild Lewis acid is failing, consider using concentrated sulfuric acid. - For heterogeneous catalysts, ensure the catalyst is properly activated and has not been deactivated from previous use. |
| Inappropriate Reaction Temperature | - Gradually increase the reaction temperature. Some Pechmann condensations require elevated temperatures (e.g., 110°C or higher) to proceed efficiently.[3] - Be aware that excessively high temperatures can sometimes lead to decomposition and reduced yields.[3] |
| Poorly Activated Phenol | - Phenols with electron-donating groups (e.g., hydroxyl, methoxy) are more reactive. If you are using a phenol with electron-withdrawing groups, harsher reaction conditions (stronger acid, higher temperature) will likely be necessary. |
| Decomposition of Starting Materials or Product | - If the reaction mixture turns dark or tarry, it may indicate decomposition. Try lowering the reaction temperature or using a milder catalyst. - Ensure that the starting materials are pure and dry. |
Issue 2: Formation of Side Products
| Possible Cause | Troubleshooting Step |
| Chromone Formation (Simonis Chromone Cyclization) | - This is a common side reaction, especially with certain catalysts like phosphorus pentoxide (P₂O₅).[1] - To favor coumarin formation, avoid P₂O₅ and use catalysts like sulfuric acid or aluminum chloride.[1] |
| Polymerization/Tar Formation | - This is often caused by overly harsh conditions. Reduce the reaction temperature, use a less concentrated acid, or decrease the reaction time. |
| Incomplete Reaction | - If you observe significant amounts of unreacted starting materials, the reaction may not have gone to completion. Increase the reaction time or temperature. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step |
| Removal of Acid Catalyst | - For homogeneous catalysts like H₂SO₄, carefully quench the reaction by pouring it over ice water and then neutralize with a base (e.g., sodium bicarbonate solution). - For solid acid catalysts, the catalyst can be simply filtered off after the reaction.[3] |
| Separation from Unreacted Phenol | - The product can often be purified by recrystallization from a suitable solvent (e.g., ethanol). - Column chromatography can also be an effective method for separating the desired 4-propylcoumarin from impurities. |
| Oily Product that is Difficult to Crystallize | - The propyl group may lower the melting point of the coumarin, making it oily. Try purification by column chromatography. Seeding with a small crystal of the pure product, if available, can sometimes induce crystallization. |
Data Presentation: Catalyst and Condition Optimization
The following table summarizes the effect of different catalysts and conditions on the yield of coumarin synthesis, which can be extrapolated for the optimization of 4-propylcoumarin production.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Zn₀.₉₂₅Ti₀.₀₇₅O | 5 | Solvent-free | 110 | 5 | 67 | [3] |
| Zn₀.₉₂₅Ti₀.₀₇₅O | 10 | Solvent-free | 110 | - | 88 | [3] |
| Zn₀.₉₂₅Ti₀.₀₇₅O | 15 | Solvent-free | 110 | - | 88 | [3] |
| Zn₀.₉₂₅Ti₀.₀₇₅O | 10 | Solvent-free | 90 | 5 | 61 | [3] |
| Zn₀.₉₂₅Ti₀.₀₇₅O | 10 | Solvent-free | 130 | - | Reduced Yield | [3] |
| Amberlyst-15 | - | Toluene | - | - | >90 | [2] |
| Sulfated Ceria Zirconia | - | Solvent-free | - | - | >90 | [2] |
Note: The yields reported are for 4-methylcoumarin derivatives, but the trends are highly relevant for the synthesis of 4-propylcoumarins.
Experimental Protocols
General Protocol for the Synthesis of 4-Propylcoumarins using a Heterogeneous Catalyst
This protocol is adapted from a procedure for the synthesis of coumarins using a Ti(IV)-doped ZnO catalyst and can be considered a starting point for the synthesis of 4-propylcoumarins.[3]
-
Reactant Mixture: In a round-bottom flask, combine the desired phenol (1 mmol), ethyl butyrylacetate (1.2 mmol), and the Zn₀.₉₂₅Ti₀.₀₇₅O nanocatalyst (10 mol%).
-
Reaction Conditions: Heat the mixture at 110°C under solvent-free conditions.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and dissolve it in ethyl acetate.
-
Catalyst Removal: Filter the mixture to remove the solid catalyst.
-
Purification: Wash the filtrate with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Visualizations
Pechmann Condensation Mechanism
Caption: General mechanism of the Pechmann condensation for 4-propylcoumarin synthesis.
Experimental Workflow for Optimization
Caption: A typical workflow for optimizing Pechmann condensation reaction conditions.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low yield in 4-propylcoumarin synthesis.
References
Technical Support Center: Enhancing the Bioavailability of 5,7-dihydroxy-4-propyl-2H-chromen-2-one
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the oral bioavailability of the coumarin derivative, 5,7-dihydroxy-4-propyl-2H-chromen-2-one. Due to its inherent physicochemical properties, this compound is anticipated to have low aqueous solubility, a common challenge for many coumarin derivatives that can limit its therapeutic efficacy.
This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during formulation development.
Troubleshooting Guide
This section addresses specific problems that may arise during your experiments aimed at improving the bioavailability of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low aqueous solubility of the pure compound. | The presence of multiple hydroxyl groups and a propyl substituent on the coumarin scaffold can lead to poor water solubility. | 1. Particle Size Reduction: Employ micronization or nanosuspension techniques to increase the surface area-to-volume ratio, which can enhance the dissolution rate. 2. Formulation Strategies: Explore the use of co-solvents, surfactants, or complexing agents like cyclodextrins to improve solubility. 3. Solid Dispersions: Prepare solid dispersions with hydrophilic polymers to create an amorphous form of the compound, which typically has higher solubility than the crystalline form. |
| Poor in vitro dissolution rate despite formulation. | The chosen formulation may not be optimal for the compound's specific properties, or the drug may be recrystallizing from the formulation. | 1. Optimize Formulation Components: Systematically vary the type and concentration of excipients (e.g., polymers, surfactants) to find the most effective combination. 2. Stability Studies: Conduct stability studies of your formulation to check for any physical or chemical degradation, including recrystallization of the active compound. 3. Change of Strategy: Consider a different formulation approach. For example, if a solid dispersion is not effective, a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS) might be more successful. |
| Low oral bioavailability in animal models despite good in vitro dissolution. | The compound may be subject to significant first-pass metabolism in the liver or intestinal wall, or it may have poor permeability across the intestinal epithelium. | 1. Investigate Metabolic Pathways: The primary metabolic pathway for many coumarins is through cytochrome P450 enzymes (CYP450s) in the liver.[1][2] Consider co-administration with a known CYP450 inhibitor in preclinical studies to assess the impact of first-pass metabolism. 2. Permeability Enhancement: Incorporate permeation enhancers into your formulation, but with caution, as they can sometimes lead to toxicity. 3. Prodrug Approach: Synthesize a more lipophilic prodrug of this compound to improve its passive diffusion across the intestinal membrane. |
| High variability in bioavailability data between subjects. | This can be due to physiological differences in the animal models, inconsistencies in the formulation, or issues with the analytical method used to quantify the drug in plasma. | 1. Standardize Experimental Conditions: Ensure that all experimental animals are of the same strain, age, and sex, and that they are housed under identical conditions. Fasting status before drug administration should also be consistent. 2. Ensure Formulation Homogeneity: Verify that your formulation is uniform and that each dose administered is consistent. 3. Validate Analytical Method: Thoroughly validate your analytical method (e.g., LC-MS/MS) for linearity, accuracy, precision, and stability to ensure reliable quantification of the compound in biological matrices. |
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that I should be aware of?
-
Molecular Weight: Approximately 220.22 g/mol .[3]
-
Solubility: Expected to have low aqueous solubility due to the hydrophobic propyl group and the potential for strong intermolecular hydrogen bonding from the hydroxyl groups.
-
Lipophilicity (LogP): The presence of both hydrophilic (hydroxyl) and lipophilic (propyl, chromenone core) moieties suggests a moderate LogP value. This will influence its solubility and permeability characteristics.
Q2: Which formulation strategy is most likely to be successful for enhancing the bioavailability of this compound?
A2: There is no one-size-fits-all answer, and the optimal strategy will need to be determined experimentally. However, given the anticipated poor solubility, the following are promising starting points:
-
Solid Dispersions: This technique has been shown to improve the oral bioavailability of poorly water-soluble drugs by converting them to an amorphous state.
-
Lipid-Based Formulations (e.g., SEDDS): These are particularly effective for lipophilic compounds as they can facilitate absorption through the lymphatic system, potentially bypassing some first-pass metabolism.
-
Nanoparticle Formulations: Nanosuspensions or polymeric nanoparticles can significantly increase the surface area for dissolution and may also offer opportunities for targeted delivery.
Q3: What are the primary metabolic pathways for coumarin derivatives that I should consider?
A3: Coumarins are extensively metabolized, primarily in the liver by cytochrome P450 enzymes. The main metabolic reactions include:
-
Hydroxylation: This is a major pathway, with different positions on the coumarin ring being susceptible. For many coumarins, 7-hydroxylation is a key metabolic step.[1][2]
-
Glucuronidation and Sulfation: The hydroxylated metabolites are often conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate excretion.[2]
-
Ring Opening: The lactone ring of the coumarin can be opened to form other metabolites.[1]
Q4: Are there any known safety concerns with coumarin derivatives that I should be aware of during my research?
A4: Some coumarin compounds have been associated with hepatotoxicity in a subset of patients, which is thought to be related to the formation of reactive metabolites through specific CYP450 pathways.[1] It is crucial to conduct thorough toxicity studies for any new coumarin derivative intended for therapeutic use.
Experimental Protocols
The following are detailed, adaptable protocols for common bioavailability enhancement techniques. Researchers should optimize these protocols for this compound.
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
-
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or another suitable hydrophilic polymer
-
Methanol or another suitable organic solvent
-
Rotary evaporator
-
Vacuum oven
-
-
Procedure:
-
Accurately weigh 100 mg of this compound and 200 mg of PVP K30 (1:2 drug-to-polymer ratio).
-
Dissolve both components in a minimal amount of methanol (e.g., 10 mL) in a round-bottom flask by gentle stirring or sonication.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) and reduced pressure.
-
Continue evaporation until a thin film is formed on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and store it in a desiccator.
-
Characterize the solid dispersion for drug content, dissolution rate, and physical form (e.g., using DSC and XRD to confirm the amorphous state).
-
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Materials:
-
This compound
-
Oil phase (e.g., Labrafil® M 1944 CS)
-
Surfactant (e.g., Kolliphor® EL)
-
Co-surfactant (e.g., Transcutol® HP)
-
Vortex mixer
-
Water bath
-
-
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Based on the solubility data, prepare different ratios of oil, surfactant, and co-surfactant. For example, a starting formulation could be 30% oil, 40% surfactant, and 30% co-surfactant (w/w).
-
Accurately weigh the selected amounts of oil, surfactant, and co-surfactant into a glass vial.
-
Heat the mixture in a water bath to 40°C to ensure homogeneity.
-
Vortex the mixture until a clear, uniform solution is formed. This is the blank SEDDS formulation.
-
Add a pre-weighed amount of this compound to the blank SEDDS formulation and vortex until the drug is completely dissolved.
-
To evaluate the self-emulsification properties, add 1 mL of the drug-loaded SEDDS to 100 mL of water with gentle stirring and observe the formation of an emulsion. Characterize the resulting emulsion for droplet size, polydispersity index, and drug content.
-
Data Presentation
Table 1: Physicochemical Properties of this compound (Predicted and Reported)
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂O₄ | [3] |
| Molecular Weight | 220.22 g/mol | [3] |
| Aqueous Solubility | Predicted to be low | Inferred from structure |
| LogP (Predicted) | 1.0 - 3.0 | Inferred from structure |
| Melting Point | Not available | - |
| pKa | Not available | - |
Table 2: Example of In Vitro Dissolution Data for Different Formulations
| Formulation | Time (min) | % Drug Released (Mean ± SD) |
| Pure Drug | 15 | 5.2 ± 1.1 |
| 30 | 8.9 ± 1.5 | |
| 60 | 12.4 ± 2.3 | |
| Solid Dispersion (1:2) | 15 | 45.8 ± 4.2 |
| 30 | 78.3 ± 5.1 | |
| 60 | 95.1 ± 3.8 | |
| SEDDS | 15 | 85.2 ± 6.3 |
| 30 | 98.7 ± 2.9 | |
| 60 | >99 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results will vary.
Table 3: Example of Pharmacokinetic Parameters from an In Vivo Study
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Pure Drug (Oral Suspension) | 50 ± 12 | 2.0 ± 0.5 | 250 ± 65 | 100 |
| Solid Dispersion | 250 ± 45 | 1.0 ± 0.3 | 1250 ± 210 | 500 |
| SEDDS | 400 ± 70 | 0.5 ± 0.2 | 2000 ± 350 | 800 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results will vary.
Visualizations
Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.
Caption: Generalized metabolic pathway of coumarin derivatives in the body.
References
Validation & Comparative
A Comparative Analysis of 5,7-Dihydroxycoumarin and Its Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between structural isomers is paramount for targeted therapeutic development. This guide provides a comprehensive comparative analysis of 5,7-dihydroxycoumarin and its key isomers, focusing on their biological activities and the underlying experimental data. We delve into their antioxidant, anti-inflammatory, and antibacterial properties, presenting quantitative data for objective comparison. Detailed experimental protocols and visual diagrams of synthetic and signaling pathways are included to support further research and development in this promising class of compounds.
Physicochemical Properties
The seemingly minor shift in the positioning of hydroxyl groups on the coumarin scaffold results in distinct physicochemical properties that influence the biological activity of each isomer. While all are phenolic compounds, the relative positions of the hydroxyl groups (ortho, meta, or para to each other) impact their hydrogen-donating ability, chelation potential, and interaction with biological targets.
| Property | 5,7-Dihydroxycoumarin | 6,7-Dihydroxycoumarin (Esculetin) | 7,8-Dihydroxycoumarin (Daphnetin) |
| Hydroxyl Group Positions | Meta | Ortho | Ortho |
| Other Names | - | Esculetin | Daphnetin |
| Antioxidant Mechanism | Good ferrous-ion chelation[1] | Superior radical scavenging[2] | Superior radical scavenging[3] |
Comparative Biological Activities
The isomeric dihydroxycoumarins exhibit a spectrum of biological activities, with the ortho-dihydroxyisomers (esculetin and daphnetin) often demonstrating superior antioxidant and radical-scavenging capabilities compared to the meta-isomer, 5,7-dihydroxycoumarin[2]. However, 5,7-dihydroxycoumarin and its derivatives show significant promise in anti-inflammatory and antibacterial applications.
Antioxidant Activity
The antioxidant potential of dihydroxycoumarins is a key area of investigation. The ortho-positioning of the hydroxyl groups in 6,7- and 7,8-dihydroxycoumarin facilitates the donation of a hydrogen atom to stabilize free radicals, leading to potent radical scavenging activity[2][3]. In contrast, 5,7-dihydroxycoumarin exhibits strong ferrous ion-chelating activity[1].
Table 1: Comparative Antioxidant Activity (IC50 values)
| Compound | DPPH Radical Scavenging IC50 (µM) | Reference |
| 6,7-Dihydroxycoumarin (Esculetin) | 8.64 | [3] |
| 7,8-Dihydroxy-4-methylcoumarin | - | [3] |
| 5,7-Dihydroxy-4-methylcoumarin | - | [2] |
Note: A lower IC50 value indicates greater antioxidant activity. Data for direct comparison of all isomers under identical conditions is limited; values are compiled from different studies.
Anti-inflammatory Activity
Dihydroxycoumarin isomers have demonstrated significant anti-inflammatory effects, primarily through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition is often linked to the downregulation of the NF-κB and MAPK signaling pathways.
Table 2: Comparative Anti-inflammatory Activity (NO Inhibition)
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 6-Acyl-5,7-dihydroxycoumarin derivative (Compound 8) | RAW 264.7 | 7.6 | [4] |
| Praeruptorin A (from Peucedanum japonicum) | RAW 264.7 | ~3.9 (1.5 µg/mL) | [5] |
| Xanthotoxin (from Peucedanum japonicum) | RAW 264.7 | ~1.4 (0.3 µg/mL) | [5] |
| Psoralen (from Peucedanum japonicum) | RAW 264.7 | ~5.4 (1.0 µg/mL) | [5] |
Note: IC50 values are converted from µg/mL where necessary for comparison. A lower IC50 value indicates greater anti-inflammatory activity.
Antibacterial Activity
Derivatives of 5,7-dihydroxycoumarin have shown promising antibacterial activity against a range of bacterial species. The minimum inhibitory concentration (MIC) is a key metric for evaluating this activity.
Table 3: Comparative Antibacterial Activity (MIC values)
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 5,7-Dihydroxycoumarin Derivative (Compound 5) | Staphylococcus aureus | 2.5 | [6] |
| 5,7-Dihydroxycoumarin Derivative (Compound 12) | Staphylococcus aureus | 2.5 | [6] |
| 7-Hydroxy-substituted coumarin-thiazole hybrid (1g) | Pseudomonas aeruginosa | 15.62 | [4] |
| 7-Hydroxy-substituted coumarin-thiazole hybrid (1g) | Candida albicans | 7.81 | [4] |
Note: A lower MIC value indicates greater antibacterial activity.
Experimental Protocols
To facilitate reproducible research, detailed protocols for key experiments are provided below.
Synthesis of Dihydroxycoumarins via Pechmann Condensation
The Pechmann condensation is a widely used method for synthesizing coumarins from a phenol and a β-ketoester under acidic conditions[7].
Materials:
-
Phenol (e.g., phloroglucinol for 5,7-dihydroxycoumarin, resorcinol for 7-hydroxycoumarins)
-
β-ketoester (e.g., ethyl acetoacetate)
-
Acid catalyst (e.g., concentrated sulfuric acid, Amberlyst-15)[8][9]
-
Ethanol (for recrystallization)
-
Ice-cold water
Procedure:
-
Cool the concentrated sulfuric acid in an ice bath to 5°C.
-
Slowly add a mixture of the phenol (10 mmol) and ethyl acetoacetate (10 mmol) to the cooled sulfuric acid with constant stirring[9].
-
Maintain the temperature at 5°C for 1 hour, then allow the reaction mixture to warm to room temperature and stir for an additional 18 hours[9].
-
Pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the crude product[9].
-
Filter the precipitate and wash with water.
-
Recrystallize the crude product from aqueous ethanol to obtain the pure dihydroxycoumarin.
Pechmann condensation workflow for dihydroxycoumarin synthesis.
DPPH Radical Scavenging Assay
This assay is commonly used to determine the antioxidant capacity of compounds[10][11].
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.002% in methanol)
-
Test compounds and standard (e.g., ascorbic acid) dissolved in methanol at various concentrations (e.g., 20, 50, 100, 200, 400 µg/mL)[10]
-
Methanol
-
UV-Visible Spectrophotometer
Procedure:
-
Prepare different concentrations of the test compounds and a standard antioxidant in methanol.
-
In separate test tubes, mix 2 mL of the DPPH solution with 2 mL of each concentration of the test compounds and the standard[10].
-
Prepare a control sample containing 2 mL of DPPH solution and 2 mL of methanol.
-
Incubate the tubes in the dark at room temperature for 30 minutes[10].
-
Measure the absorbance of the solutions at 517 nm using a UV-Visible Spectrophotometer.
-
Calculate the scavenging activity using the following formula: Scavenging activity (%) = [(Absorbance of control – Absorbance of sample) / Absorbance of control] × 100[10].
-
Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated macrophage cells, a common model for inflammation[12][13].
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)[12]
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 × 10^5 cells/mL and incubate for 24 hours[12].
-
Pre-treat the cells with various concentrations of the test compounds for a specified period.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production[12].
-
After incubation, collect 100 µL of the cell culture medium from each well.
-
Add 100 µL of Griess reagent to the collected medium[12].
-
Incubate the mixture at room temperature for 10 minutes[12].
-
Measure the absorbance at 540 nm using a microplate reader.
-
The amount of nitrite, a stable metabolite of NO, is proportional to the absorbance and reflects the NO production.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.
Signaling Pathway Inhibition
The anti-inflammatory effects of dihydroxycoumarins are often attributed to their ability to modulate key inflammatory signaling pathways. A significant mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. In response to inflammatory stimuli like LPS, NF-κB is activated and translocates to the nucleus, where it promotes the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of large amounts of NO. Dihydroxycoumarins can interfere with this pathway, leading to a reduction in the expression of these inflammatory mediators.
Inhibition of the NF-κB signaling pathway by dihydroxycoumarins.
Conclusion
This comparative guide highlights the distinct biological profiles of 5,7-dihydroxycoumarin and its isomers. While ortho-dihydroxycoumarins generally exhibit superior radical-scavenging antioxidant activity, 5,7-dihydroxycoumarin and its derivatives have demonstrated significant potential as anti-inflammatory and antibacterial agents. The provided data and experimental protocols serve as a valuable resource for researchers aiming to further explore the therapeutic applications of these versatile compounds. Future studies focusing on direct, side-by-side comparisons of these isomers under standardized conditions will be crucial for elucidating their structure-activity relationships and guiding the development of novel therapeutics.
References
- 1. Antioxidant Activity of Coumarins and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship of dihydroxy-4-methylcoumarins as powerful antioxidants: correlation between experimental & theoretical data and synergistic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. snu.elsevierpure.com [snu.elsevierpure.com]
- 6. Synthesis and evaluation of antibacterial activities of 5,7-dihydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 8. iiste.org [iiste.org]
- 9. jetir.org [jetir.org]
- 10. iqac.quantumuniversity.edu.in [iqac.quantumuniversity.edu.in]
- 11. The Antioxidant Activity of New Coumarin Derivatives [mdpi.com]
- 12. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Activities of 5,7-dihydroxy-4-propyl-2H-chromen-2-one and Novobiocin
In the landscape of antimicrobial research, the quest for novel compounds to combat drug-resistant pathogens is relentless. This guide provides a comparative overview of the antimicrobial properties of the synthetic coumarin derivative, 5,7-dihydroxy-4-propyl-2H-chromen-2-one, and the established antibiotic, novobiocin. While extensive data exists for novobiocin, research on this compound is still emerging, with current studies primarily focusing on its derivatives. This comparison, therefore, draws upon available data for novobiocin and the reported activities of closely related derivatives of the target coumarin.
Overview of Compounds
This compound is a member of the coumarin family, a class of compounds known for their diverse biological activities. Research has explored the antimicrobial potential of various coumarin derivatives, with some studies indicating that they may act by inhibiting bacterial DNA gyrase, a mechanism shared with novobiocin.
Novobiocin is a well-established aminocoumarin antibiotic produced by the bacterium Streptomyces niveus. It is known for its activity primarily against Gram-positive bacteria and has a well-defined mechanism of action.
Mechanism of Action
Both novobiocin and, as suggested by docking studies for its derivatives, this compound are believed to exert their antimicrobial effects by targeting the bacterial enzyme DNA gyrase . Specifically, they inhibit the GyrB subunit, which is responsible for the ATPase activity that powers the enzyme's function in DNA supercoiling, replication, and repair. This inhibition ultimately leads to a cessation of bacterial growth and cell death.
"evaluating the antioxidant capacity of 5,7-dihydroxy-4-propyl-2H-chromen-2-one against known antioxidants"
Comparative Antioxidant Capacity
The antioxidant capacity of a compound is typically quantified by its ability to scavenge free radicals or to reduce oxidizing agents. This is often expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates a higher antioxidant potency. The following table summarizes the reported antioxidant activities of the standard compounds in three widely used assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization, and FRAP (Ferric Reducing Antioxidant Power).
Table 1: Antioxidant Capacity of Standard Antioxidants
| Antioxidant | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | FRAP Value (mM Fe(II)/g) |
| Trolox | ~3.77[1] | ~2.93[1] | High (used as a standard)[2] |
| Ascorbic Acid | ~4.08[3] | ~3.12[3] | High (often used as a positive control)[4] |
| BHT | ~6.05 - 8.62[5] | Not commonly reported | Moderate |
Note: The exact IC50 and FRAP values can vary depending on the specific experimental conditions.
Evaluating 5,7-dihydroxy-4-propyl-2H-chromen-2-one
Direct experimental data on the antioxidant capacity of this compound is not currently available in published literature. However, the antioxidant activity of coumarin derivatives is well-documented, and structure-activity relationship (SAR) studies provide valuable insights into their potential efficacy.
The antioxidant activity of coumarins is largely attributed to the presence and position of hydroxyl (-OH) groups on the chromen-2-one backbone.[5] Specifically, the 5,7-dihydroxy substitution pattern, as present in the target molecule, is known to confer significant radical scavenging ability. This is due to the ability of the hydroxyl groups to donate a hydrogen atom to stabilize free radicals. The presence of a propyl group at the 4-position may influence the lipophilicity of the molecule, potentially affecting its interaction with different radical species and its ability to penetrate cellular membranes.
For a qualitative comparison, the following table presents data for some 4-hydroxycoumarin derivatives from a study by Stankovic et al. (2015), which highlights the impact of different substitutions on antioxidant activity.
Table 2: Antioxidant Capacity of Selected 4-Hydroxycoumarin Derivatives
| Compound (Abbreviation) | DPPH IC50 (µg/mL) - 30 min | DPPH IC50 (µg/mL) - 60 min |
| 4-hydroxy-3-(1-((4-hydroxyphenyl)amino)ethylidene) chromen-2-one (2c) | 4.90 | 6.97 |
| 4-hydroxy-3-(1-((4-sulfophenyl)amino)ethylidene) chromen-2-one (4c) | 4.72 | 3.54 |
| (E)-ethyl 2-cyano-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)but-2-enoate (2b) | ~6.2 | ~4.6 |
| 3-acetyl-4-hydroxy-2H-chromen-2-one (1) | >100 | >100 |
Data extracted from Stankovic et al., Molecules, 2015.[5]
Based on these related structures, it can be inferred that the dihydroxy substitution at positions 5 and 7 in this compound would likely result in potent antioxidant activity, potentially comparable to or exceeding that of some of the derivatives listed in Table 2. The presence of two hydroxyl groups enhances the hydrogen-donating capacity, a key mechanism for radical scavenging.
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental protocols for the key antioxidant assays are provided below.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow. The change in absorbance is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Reaction mixture: A fixed volume of the DPPH solution is added to varying concentrations of the test compound and standard antioxidants. A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value is then determined by plotting the percentage of scavenging against the concentration of the antioxidant.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Procedure:
-
Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark for 12-16 hours.
-
Adjustment of ABTS•+ solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of approximately 0.70 at 734 nm.
-
Reaction mixture: A small volume of the test compound or standard antioxidant at various concentrations is added to a fixed volume of the diluted ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed for a set time (e.g., 6 minutes) at room temperature.
-
Absorbance measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated, and the IC50 value is determined similarly to the DPPH assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium. The change in absorbance is proportional to the antioxidant power.
Procedure:
-
Preparation of FRAP reagent: The FRAP reagent is prepared fresh by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and an aqueous solution of FeCl₃·6H₂O.
-
Reaction mixture: A small volume of the sample or standard is mixed with the FRAP reagent.
-
Incubation: The mixture is incubated at 37°C for a specific time (e.g., 30 minutes).
-
Absorbance measurement: The absorbance of the blue-colored solution is measured at 593 nm.
-
Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the sample is then expressed as ferric reducing ability in mM of Fe(II) equivalents per gram of the compound.
Visualizing the Workflow and Mechanism
To further clarify the experimental process and the underlying mechanism of antioxidant action, the following diagrams are provided.
Caption: Experimental workflow for evaluating antioxidant capacity.
Caption: General mechanism of radical scavenging by a phenolic antioxidant.
Conclusion
While direct experimental validation is pending, the structural features of this compound strongly suggest that it possesses significant antioxidant properties. The presence of the 5,7-dihydroxy substitution on the coumarin scaffold is a key indicator of potent radical scavenging activity. Further in vitro and in vivo studies are warranted to fully characterize its antioxidant profile and to elucidate its potential as a therapeutic agent for conditions associated with oxidative stress. The experimental protocols and comparative data provided in this guide offer a framework for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant Activity of Coumarins and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of Coumarin Derivatives on Cancer Cell Lines: A Focus on 5,7-dihydroxy-4-propyl-2H-chromen-2-one
A detailed guide for researchers and drug development professionals objectively comparing the cytotoxic performance of various coumarin compounds, supported by experimental data and methodologies.
The coumarin scaffold, a fundamental component of many natural products, has garnered significant interest in medicinal chemistry due to the diverse biological activities of its derivatives, including notable anticancer properties. These compounds exert their effects through various mechanisms, such as inducing apoptosis, arresting the cell cycle, and modulating key signaling pathways. This guide provides a comparative analysis of the cytotoxicity of 5,7-dihydroxy-4-propyl-2H-chromen-2-one and other coumarin derivatives against various cancer cell lines.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
While specific cytotoxic data for this compound is limited in publicly available literature, a study on the closely related analog, 5,7-dihydroxy-4-methylcoumarin , indicated no significant cytotoxicity against B16F10 melanoma cells at concentrations up to 100 µM, with cell viability remaining above 90%. This suggests that coumarins with this particular substitution pattern may exhibit lower toxicity compared to other derivatives.
In contrast, a range of other coumarin derivatives have demonstrated potent cytotoxic activity, as summarized in the table below.
| Coumarin Derivative | Cancer Cell Line | IC50 Value |
| Scopoletin | Human Breast Adenocarcinoma (MCF-7) | < 2 µM |
| Human Colorectal Adenocarcinoma (HT29) | < 2 µM | |
| Umbelliferone | Various Cancer Cell Lines | Varies |
| Esculetin | Various Cancer Cell Lines | Varies |
| 7,8-Dihydroxy-4-methylcoumarin | Human Lung Adenocarcinoma (A549) | 160 µg/mL |
| Human Cervical Cancer (HeLa) | 180 µg/mL | |
| Human Larynx Carcinoma (Hep2) | > 200 µg/mL | |
| Human Hepatocellular Carcinoma (HepG2) | > 200 µg/mL | |
| 7,8-Diacetoxy-3-(4-methylsulfonyl phenyl) coumarin | Human Prostate Cancer (PC-3) | Not specified, but highly active |
| Novel Coumarin-6-sulfonamides | Colorectal and Breast Cancer Cell Lines | Not specified, but potent |
| 4a (a N,N-dialalkyl carboxyl coumarin) | Glioblastoma (MCT1 expressing) | Highly effective |
Experimental Protocols
The evaluation of a compound's cytotoxicity is a critical step in drug discovery. The following is a detailed methodology for the MTT assay, a widely used colorimetric assay to assess cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
Objective: To determine the concentration of a coumarin derivative that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Coumarin derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of the coumarin derivatives in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Coumarins are known to modulate several signaling pathways involved in cancer cell proliferation and survival.[1][2] The PI3K/Akt/mTOR pathway is a frequently implicated target.[2]
Caption: Simplified PI3K/Akt/mTOR Signaling Pathway targeted by coumarins.
The experimental workflow for determining cytotoxicity using the MTT assay can be visualized as a clear, sequential process.
Caption: Experimental Workflow of the MTT Cytotoxicity Assay.
References
"head-to-head comparison of different synthesis routes for 5,7-dihydroxy-4-propyl-2H-chromen-2-one"
For researchers and professionals in drug development, the efficient synthesis of bioactive compounds is a critical starting point. 5,7-dihydroxy-4-propyl-2H-chromen-2-one, a substituted coumarin, belongs to a class of compounds known for a wide range of pharmacological activities, including antimicrobial and antitumor effects. The strategic choice of a synthetic route can significantly impact yield, purity, cost, and scalability. This guide provides a head-to-head comparison of plausible synthesis routes for this compound, supported by experimental data for analogous reactions and detailed methodologies.
Comparative Analysis of Synthesis Routes
The synthesis of coumarins can be achieved through several classic organic reactions. Here, we compare the Pechmann condensation, Knoevenagel condensation, Perkin reaction, and Wittig reaction for the synthesis of this compound.
| Parameter | Pechmann Condensation | Knoevenagel Condensation (Proposed) | Perkin Reaction (Proposed) | Wittig Reaction (Proposed) |
| Starting Materials | Phloroglucinol, Ethyl butyrylacetate | 2,4,6-Trihydroxybenzaldehyde, Diethyl malonate (followed by modifications) | 2,4,6-Trihydroxybenzaldehyde, Butyric anhydride | 2,4,6-Trihydroxybenzaldehyde, (Triphenylphosphoranylidene)acetic acid ethyl ester |
| Reaction Conditions | Acid catalyst (e.g., H₂SO₄, ZnCl₂/Ti-doped ZnO NPs), elevated temperature (110-130°C) | Base catalyst (e.g., piperidine, L-proline), often requires microwave irradiation | Base catalyst (alkali salt of the acid), high temperature | Often requires inert atmosphere, strong base for ylide formation |
| Reported Yield | Good to excellent (up to 87% for analogous reactions) | Good to very good (54-94% for similar coumarin-3-carboxylates) | Variable, can be moderate to good | Generally good, but can be sensitive to substrate |
| Key Advantages | One-pot reaction, readily available starting materials, good yields for activated phenols. | Milder conditions possible, high yields reported for some derivatives. | Classic, well-established reaction. | Versatile for forming C=C bonds. |
| Key Disadvantages | Can require harsh acidic conditions and high temperatures. | May require multi-step process to achieve the 4-propyl substituent. | High temperatures and long reaction times often necessary. | Stoichiometric amounts of phosphine oxide byproduct can complicate purification. |
| Scalability | Generally considered scalable. | Potentially scalable, especially with flow chemistry. | Can be challenging to scale due to high temperatures. | Scalability can be an issue due to byproduct removal. |
Experimental Protocols
Pechmann Condensation
This is a widely used and efficient method for the synthesis of coumarins from a phenol and a β-ketoester. For the target molecule, this involves the reaction of phloroglucinol with ethyl butyrylacetate.
Experimental Protocol (Adapted from analogous syntheses):
-
In a round-bottom flask, combine phloroglucinol (1 equivalent) and ethyl butyrylacetate (1.5 equivalents).
-
Add a catalytic amount of a Lewis acid (e.g., 10 mol% Zn₀.₉₂₅Ti₀.₀₇₅O NPs) or a strong protic acid (e.g., concentrated H₂SO₄, cautiously).
-
Heat the reaction mixture with constant stirring at 110-130°C.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid catalyst is used, dissolve the mixture in a suitable solvent like ethyl acetate and separate the catalyst by filtration.
-
If a protic acid is used, carefully pour the mixture into ice-water to precipitate the product.
-
Collect the crude product by filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield this compound.
Knoevenagel Condensation (Proposed Route)
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound. For coumarin synthesis, this typically involves a salicylaldehyde derivative.
Proposed Experimental Protocol:
-
Step 1: Knoevenagel Condensation: React 2,4,6-trihydroxybenzaldehyde (1 equivalent) with diethyl malonate (1.2 equivalents) in the presence of a base catalyst (e.g., L-proline or piperidine) in a suitable solvent like ethanol. The reaction can be heated under reflux or subjected to microwave irradiation to facilitate the condensation and subsequent cyclization to form ethyl 5,7-dihydroxy-2-oxo-2H-chromene-3-carboxylate.
-
Step 2: Hydrolysis and Decarboxylation: Hydrolyze the resulting ester to the corresponding carboxylic acid using aqueous base (e.g., NaOH), followed by acidification. Gentle heating of the carboxylic acid will induce decarboxylation to yield 5,7-dihydroxy-2H-chromen-2-one.
Perkin Reaction (Proposed Route)
The Perkin reaction is another classic method for coumarin synthesis, involving the condensation of a salicylaldehyde with an acid anhydride and its corresponding salt.
Proposed Experimental Protocol:
-
A mixture of 2,4,6-trihydroxybenzaldehyde (1 equivalent), butyric anhydride (excess, ~2-3 equivalents), and sodium butyrate (1 equivalent) is heated at a high temperature (typically 150-180°C) for several hours.
-
The reaction mixture is then cooled and treated with hot water.
-
The intermediate, 2,4,6-trihydroxy-α-propylcinnamic acid, is formed.
-
Upon acidification, the cinnamic acid derivative undergoes intramolecular cyclization (lactonization) to form this compound.
-
The product is then isolated by filtration and purified by recrystallization.
Wittig Reaction (Proposed Route)
The Wittig reaction is a powerful tool for alkene synthesis and can be adapted for coumarin formation from a salicylaldehyde.
Proposed Experimental Protocol:
-
Step 1: Ylide Formation: Prepare the Wittig reagent, (triphenylphosphoranylidene)acetic acid ethyl ester, by reacting ethyl bromoacetate with triphenylphosphine to form the phosphonium salt, followed by treatment with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous, aprotic solvent (e.g., THF) under an inert atmosphere.
-
Step 2: Wittig Reaction: Add 2,4,6-trihydroxybenzaldehyde to the ylide solution at low temperature (e.g., 0°C) and allow the reaction to warm to room temperature. This will form the corresponding ethyl 2,4,6-trihydroxy-cinnamate.
-
Step 3: Cyclization: The cinnamate derivative is then cyclized to the coumarin, which can often be achieved by heating, sometimes in the presence of an acid or base catalyst, to promote lactonization.
-
Step 4: Propylation: As with the Knoevenagel route, the introduction of the propyl group at the 4-position would require subsequent, potentially complex, synthetic steps.
Visualizing the Synthetic and Biological Pathways
To better understand the relationships between these synthetic routes and the biological context of the target molecule, the following diagrams are provided.
Caption: Comparative workflow of different synthesis routes.
The biological activity of coumarins, particularly their antitumor effects, is often linked to their ability to modulate key cellular signaling pathways.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by coumarins.
The antimicrobial properties of coumarins are often attributed to their interaction with and disruption of bacterial cell membranes.
Caption: Proposed antimicrobial mechanism of action.
Conclusion
Based on the available literature, the Pechmann condensation appears to be the most straightforward and efficient route for the synthesis of this compound, offering a one-pot reaction with good yields from readily available starting materials. While other methods like the Knoevenagel, Perkin, and Wittig reactions are fundamental in organic synthesis, their application to this specific target molecule is likely more complex, potentially requiring multiple steps and optimization. For researchers aiming for a reliable and scalable synthesis of this compound, the Pechmann condensation represents the most promising starting point for laboratory investigation. Further experimental validation would be necessary to fully compare the efficacy of the proposed alternative routes. The potent biological activities of this class of compounds, linked to fundamental cellular pathways, underscore the importance of efficient synthetic access for further pharmacological evaluation.
Safety Operating Guide
Essential Safety and Operational Guidance for Handling 5,7-dihydroxy-4-propyl-2H-chromen-2-one
Disclaimer: No specific Safety Data Sheet (SDS) for 5,7-dihydroxy-4-propyl-2H-chromen-2-one was located. The following guidance is based on safety information for structurally similar compounds, including other coumarin and chromen-2-one derivatives. It is imperative to handle this compound with caution in a controlled laboratory environment.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in handling this compound. The procedural guidance herein is intended to answer specific operational questions and establish safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data from similar chemical structures, this compound is anticipated to be a hazardous substance. Potential hazards include skin irritation, serious eye irritation, and possible respiratory tract irritation. Some related compounds are also classified as harmful if swallowed or toxic upon skin contact. Therefore, a stringent PPE protocol is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended PPE |
| Eye/Face | Chemical safety goggles or a face shield. |
| Skin | Chemical-resistant gloves (e.g., nitrile), a lab coat or chemical-resistant apron, and closed-toe shoes. |
| Respiratory | In case of handling fine powders or aerosols, a NIOSH-approved respirator or a dust mask should be worn. |
| Body | A long-sleeved lab coat or chemical-resistant suit should be worn to prevent skin exposure. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring laboratory safety.
Experimental Workflow for Handling
Caption: Workflow for the safe handling of this compound.
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Emergency Procedures and Disposal Plan
In the event of accidental exposure or a spill, immediate and appropriate action is necessary.
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. |
Disposal Plan
All waste materials, including contaminated PPE and empty containers, must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste. Do not allow the chemical to enter drains or waterways.
Logical Relationship for Emergency Response
Caption: Decision-making flow for an accidental exposure or spill.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
